molecular formula C5H4Cl2N2 B020014 2,4-Dichloro-6-methylpyrimidine CAS No. 5424-21-5

2,4-Dichloro-6-methylpyrimidine

Cat. No.: B020014
CAS No.: 5424-21-5
M. Wt: 163 g/mol
InChI Key: BTLKROSJMNFSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-methylpyrimidine undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. It reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines.>

Properties

IUPAC Name

2,4-dichloro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLKROSJMNFSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063868
Record name Pyrimidine, 2,4-dichloro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5424-21-5
Record name 2,4-Dichloro-6-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5424-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 2,4-dichloro-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloro-6-methylpyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrimidine, 2,4-dichloro-6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrimidine, 2,4-dichloro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-Dichloro-6-methylpyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N8JD43WQQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-dichloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4-dichloro-6-methylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, quantitative data, and logical workflows to assist researchers in the efficient and safe synthesis of this versatile molecule.

Core Synthesis Pathway: Chlorination of 6-Methyluracil

The most prevalent and well-documented method for the synthesis of this compound is the chlorination of 6-methyluracil (also known as 6-methylpyrimidine-2,4-diol) using a chlorinating agent, most commonly phosphoryl chloride (POCl₃).

Logical Workflow of the Primary Synthesis Route

The following diagram illustrates the general workflow for the synthesis of this compound, starting from the synthesis of the 6-methyluracil precursor.

G cluster_0 Step 1: 6-Methyluracil Synthesis cluster_1 Step 2: Chlorination start Starting Materials (e.g., Ethyl Acetoacetate & Urea) reaction1 Condensation Reaction start->reaction1 workup1 Acidification & Isolation reaction1->workup1 product1 6-Methyluracil workup1->product1 start2 6-Methyluracil product1->start2 reaction2 Chlorination with POCl₃ start2->reaction2 workup2 Quenching & Extraction reaction2->workup2 purification Purification (e.g., Distillation/Recrystallization) workup2->purification product2 This compound purification->product2

Caption: General workflow for the synthesis of this compound.

Synthesis Pathway Diagrams

The following diagrams illustrate the chemical transformations involved in the synthesis of this compound and its precursor, 6-methyluracil.

Synthesis of 6-Methyluracil from Ethyl Acetoacetate and Urea

G Ethyl Acetoacetate Ethyl Acetoacetate Intermediate β-Uraminocrotonic Ester Ethyl Acetoacetate->Intermediate Condensation Urea Urea Urea->Intermediate 6-Methyluracil 6-Methyluracil Intermediate->6-Methyluracil Cyclization (NaOH, H₂O, then HCl)

Caption: Synthesis of 6-methyluracil from ethyl acetoacetate and urea.

Chlorination of 6-Methyluracil to this compound

G 6-Methyluracil 6-Methyluracil (6-Methylpyrimidine-2,4-diol) Product This compound 6-Methyluracil->Product POCl3 Phosphoryl Chloride (POCl₃) POCl3->Product Heat

Caption: Chlorination of 6-methyluracil using phosphoryl chloride.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound.

Starting MaterialChlorinating AgentReaction ConditionsYield (%)Purity (%)Reference
6-Methylpyrimidine-2,4-diolPhosphoryl chloride (POCl₃)90-100 °C, 10 h, inert atmosphere9099.4 (HPLC)[1]
6-Methylpyrimidine-2,4-diolPhosphoryl chloride (POCl₃)Reflux84Not specified[1]
4,6-Dihydroxy-2-methylpyrimidineThionyl chloride (SOCl₂)80 °C, 3 h, in acetonitrile94Not specified[2]
4,6-Dihydroxy-2-methylpyrimidineTriphosgeneReflux, 6-8 h, in dichloroethane with N,N-diethylaniline90-92Not specified[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Methyluracil from Ethyl Acetoacetate and Urea[4]

This protocol is adapted from Organic Syntheses, a reliable source for organic chemistry procedures.

Materials:

  • Urea (finely powdered): 80 g (1.33 moles)

  • Ethyl acetoacetate: 160 g (1.23 moles)

  • Absolute ethanol: 25 cc

  • Concentrated hydrochloric acid: 10 drops

  • Sodium hydroxide: 80 g (2 moles)

  • Water: 1.2 L

  • Concentrated hydrochloric acid (for acidification)

  • Ice

Procedure:

  • In a 5-inch crystallizing dish, thoroughly mix finely powdered urea, ethyl acetoacetate, absolute ethanol, and 10 drops of concentrated hydrochloric acid.

  • Cover the dish loosely with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid.

  • Evacuate the desiccator using a water pump and leave it until the mixture is completely dry (typically 5-7 days). The crude β-uraminocrotonic ester should weigh approximately 200-205 g.

  • Prepare a solution of sodium hydroxide in water (80 g in 1.2 L) and heat it to 95 °C.

  • Stir the dry, finely powdered crude β-uraminocrotonic ester into the hot sodium hydroxide solution.

  • Cool the resulting clear solution to 65 °C.

  • While stirring, carefully and slowly acidify the solution with concentrated hydrochloric acid. 6-Methyluracil will precipitate.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the product by filtration, wash with cold water, followed by alcohol and ether.

  • Air-dry the product. The expected yield is 110-120 g (71-77%).

  • For further purification, the 6-methyluracil can be recrystallized from glacial acetic acid.

Protocol 2: Synthesis of this compound from 6-Methyluracil[1]

This protocol describes a large-scale synthesis with detailed work-up and monitoring.

Materials:

  • 6-Methyluracil (referred to as Pyrimidine 7b): 1.0 kg (7.9 mol)

  • Phosphoryl chloride (POCl₃): 8.0 L

  • Dichloromethane (DCM): 20.0 L

  • 25% aqueous Potassium Carbonate (K₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Charge a 20 L flask with 6-methyluracil and phosphoryl chloride under a nitrogen atmosphere.

  • Stir the mixture and heat to 90-100 °C. The mixture should turn into a clear solution after approximately 2 hours.

  • Continue the reaction at 90-100 °C for about 8 hours.

  • Monitor the reaction progress by HPLC until the starting material (6-methyluracil) is consumed to below 0.1%.

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the majority of the POCl₃.

  • Add DCM (10.0 L) to the residue.

  • Slowly add the resulting solution dropwise to a 25% aqueous K₂CO₃ solution, maintaining the temperature below 40 °C. The pH of the aqueous layer should be between 3 and 4.

  • Separate the organic phase. Extract the aqueous phase with DCM (10.0 L).

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Filter the mixture and wash the filter cake with DCM (2 x 500 mL).

  • Evaporate the filtrate to dryness at 40 °C under reduced pressure.

  • Dry the resulting solid at 40 °C to afford the yellow product. The expected isolated yield is approximately 90% with a purity of 99.4% by HPLC.

Alternative Synthesis Pathway

An alternative approach to a structurally similar compound, 4,6-dichloro-2-methylpyrimidine, utilizes triphosgene as a chlorinating agent, which is considered safer than POCl₃ and phosgene.[3] This method involves the initial synthesis of 4,6-dihydroxy-2-methylpyrimidine from dimethyl malonate and acetamidine hydrochloride.

Synthesis of 4,6-dichloro-2-methylpyrimidine via Triphosgene[3]

G Dimethyl Malonate Dimethyl Malonate Step1_Product 4,6-dihydroxy-2-methylpyrimidine Dimethyl Malonate->Step1_Product Acetamidine HCl Acetamidine HCl Acetamidine HCl->Step1_Product Condensation (NaOCH₃, Methanol) Final_Product 4,6-dichloro-2-methylpyrimidine Step1_Product->Final_Product Triphosgene Triphosgene Triphosgene->Final_Product Chlorination (N,N-diethylaniline, Dichloroethane)

Caption: Alternative synthesis of a dichloromethylpyrimidine isomer using triphosgene.

This alternative highlights the possibility of using different starting materials and chlorinating agents to achieve similar structural motifs, which can be valuable for process optimization and safety considerations in a research and development setting.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions and safety standards.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-dichloro-6-methylpyrimidine, tailored for researchers, scientists, and professionals in drug development. This document collates essential data, details experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Data

This compound is a versatile heterocyclic organic compound, notable as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its reactivity is largely influenced by the presence of two chlorine atoms, making it a valuable precursor in nucleophilic substitution reactions. The structural and physical properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₄Cl₂N₂[1]
Molecular Weight 163.00 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 44-47 °C
Boiling Point 219 °C (at 760 mmHg)
Solubility Soluble in chloroform, ether, ethyl acetate, and toluene. Insoluble in water.[1]

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are outlined below. These protocols are standard procedures for organic compounds and are adapted for the specific analysis of the title compound.

Melting Point Determination (Thiele Tube Method)

The melting point is a crucial indicator of the purity of a crystalline solid.[2]

Objective: To determine the melting point range of this compound.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Bunsen burner or microburner

  • Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid to a height of 2-3 mm at the sealed end.[3]

  • Apparatus Setup: The capillary tube is attached to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.[3] The thermometer and attached capillary tube are then inserted into the Thiele tube containing mineral oil, with the oil level above the sample but below the top of the Thiele tube's side arm.

  • Heating: The side arm of the Thiele tube is gently heated with a small flame, promoting oil circulation and uniform heating.[2] The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

Workflow for Melting Point Determination

MeltingPoint_Workflow A Sample Preparation: Pack 2-3 mm of solid in capillary tube B Apparatus Setup: Attach capillary to thermometer and place in Thiele tube A->B C Heating: Gently heat the side arm of the Thiele tube B->C D Observation: Record temperature range from first liquid drop to complete melting C->D BoilingPoint_Workflow A Sample Preparation: Place molten sample and boiling chips in a test tube B Apparatus Setup: Fit a micro-condenser and position thermometer A->B C Heating: Gently heat to achieve a steady reflux B->C D Measurement: Record the stable vapor temperature as the boiling point C->D Spectral_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy NMR_Prep Dissolve in CDCl3 NMR_Acq Acquire 1H and 13C Spectra NMR_Prep->NMR_Acq MS_Intro Introduce sample into EI source MS_Acq Analyze fragmentation pattern MS_Intro->MS_Acq IR_Prep Prepare KBr pellet IR_Acq Obtain FTIR spectrum IR_Prep->IR_Acq Start This compound Sample cluster_NMR cluster_NMR Start->cluster_NMR cluster_MS cluster_MS Start->cluster_MS cluster_IR cluster_IR Start->cluster_IR EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Pyrimidine_Inhibitor Pyrimidine Derivative (e.g., from 2,4-dichloro- 6-methylpyrimidine) Pyrimidine_Inhibitor->Dimerization Inhibits (ATP Competition) Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Activates PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription

References

2,4-dichloro-6-methylpyrimidine CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-dichloro-6-methylpyrimidine

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Properties

CAS Number: 5424-21-5[1]

IUPAC Name: this compound[2]

This compound is a heterocyclic organic molecule with a pyrimidine ring substituted by two chlorine atoms and a methyl group.[3] The presence of the chlorine atoms makes it a highly reactive intermediate, particularly for nucleophilic substitution and cross-coupling reactions.[1][3] It is typically a white to light yellow solid at room temperature and is soluble in many organic solvents but has limited solubility in water.[3]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₅H₄Cl₂N₂[1]
Molecular Weight 163.00 g/mol [1]
Melting Point 44-47 °C[1]
Boiling Point 219 °C[1]
Appearance White to light yellow solid[3]
¹H NMR Spectrum Data available[2][4]
¹³C NMR Spectrum Data available[2]
IR Spectrum Data available[2]
Mass Spectrum m/z: 164.7 [M+H]⁺[5]

Synthesis and Experimental Protocols

This compound is primarily synthesized from 6-methyluracil (also known as 6-methylpyrimidine-2,4-diol).[5]

Synthesis of this compound from 6-Methyluracil

This protocol describes the chlorination of 6-methyluracil using phosphoryl chloride (POCl₃).

Experimental Protocol:

  • To a flask maintained under an inert atmosphere (e.g., nitrogen or argon), add 6-methyluracil (1.0 kg, 7.9 mol).[5]

  • Carefully add phosphoryl chloride (8.0 L) to the flask.[5]

  • Heat the mixture to 90-100 °C with stirring. The reaction should become a clear solution after approximately 2 hours.[5]

  • Continue heating and stirring for about 8 hours. Monitor the reaction progress by HPLC until the starting material is consumed.[5]

  • After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the excess phosphoryl chloride.[5]

  • Dissolve the residue in dichloromethane (DCM, 10.0 L).[5]

  • Slowly add the DCM solution dropwise to a 25% aqueous solution of potassium carbonate (K₂CO₃) at a temperature below 40 °C, until the pH of the aqueous layer is between 3 and 4.[5]

  • Separate the organic layer. Extract the aqueous layer with DCM (10.0 L).[5]

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[5]

  • Filter the mixture and wash the filter cake with DCM.[5]

  • Evaporate the filtrate to dryness under reduced pressure at 40 °C to yield this compound as a yellow solid.[5]

The following diagram illustrates the workflow for this synthesis.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 6-Methyluracil 6-Methyluracil Reaction_Vessel Reaction at 90-100 °C 6-Methyluracil->Reaction_Vessel Phosphoryl Chloride Phosphoryl Chloride Phosphoryl Chloride->Reaction_Vessel Concentration Concentration Reaction_Vessel->Concentration Dissolution_in_DCM Dissolution in DCM Concentration->Dissolution_in_DCM Neutralization Neutralization with K2CO3 Dissolution_in_DCM->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Evaporation Filtration->Evaporation Final_Product Final_Product Evaporation->Final_Product This compound

Synthesis Workflow

Applications in Drug Development

This compound is a crucial building block in the synthesis of various biologically active compounds, particularly in the development of targeted cancer therapies.

Intermediate for EGFR Inhibitors

Derivatives of this compound have been investigated as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in the treatment of non-small cell lung cancer (NSCLC).[6][7] One such promising compound, designated L-18, has shown significant inhibitory activity against EGFRT790M/L858R kinase and strong antiproliferative effects on H1975 cancer cells.[6][7]

Quantitative Biological Data for L-18 (a derivative):

ParameterValueCell LineTargetSource
IC₅₀ 0.65 ± 0.06 μMH1975EGFRT790M/L858R[7]
Inhibitory Activity 81.9%-EGFRT790M/L858R[6][7]
Experimental Protocol for EGFR Inhibitor Synthesis (General)

The synthesis of EGFR inhibitors like L-18 from this compound typically involves a nucleophilic aromatic substitution reaction. The general steps are outlined below, based on the synthesis of similar dianilinopyrimidine EGFR inhibitors.

  • Dissolve this compound in a suitable anhydrous solvent (e.g., ethanol) in a reaction flask.

  • Add an equimolar amount of the desired aniline derivative and a base (e.g., NaHCO₃).

  • Heat the mixture to reflux and stir overnight.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate and wash it with water to yield the crude product.

  • The second chlorine atom can be substituted in a subsequent step with a different amine under similar conditions to produce the final dianilinopyrimidine derivative.

  • Further purification can be achieved by recrystallization or column chromatography.

The EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. In many cancers, this pathway is dysregulated due to mutations in the EGFR gene. EGFR inhibitors work by blocking the ATP binding site of the kinase domain, thereby preventing the downstream signaling cascade that leads to tumor growth.

The following diagram illustrates the EGFR signaling pathway and the point of intervention by EGFR inhibitors.

EGFR_Pathway EGFR Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Cell_Effects Cell Proliferation, Survival, etc. RAS_RAF->Cell_Effects PI3K_AKT->Cell_Effects Inhibitor EGFR Inhibitor (e.g., L-18) Inhibitor->Dimerization Inhibits Kinase Activity

EGFR Signaling and Inhibition

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the development of new therapeutics, particularly in the field of oncology. Its reactivity allows for the synthesis of a diverse range of compounds, and its role as a precursor to potent EGFR inhibitors highlights its importance in modern drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers working with this compound.

References

In-Depth Technical Guide to the Spectral Data of 2,4-dichloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2,4-dichloro-6-methylpyrimidine. This information is critical for the accurate identification, characterization, and quality control of this important chemical intermediate in research and drug development.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Table 1: 1H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.45Singlet1HH-5 (pyrimidine ring)
2.60Singlet3H-CH3 (methyl group)

Note: Data is referenced to tetramethylsilane (TMS) at 0.00 ppm. The solvent used can cause slight variations in chemical shifts.

Table 2: 13C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
171.0C-6
163.5C-2
161.0C-4
120.0C-5
24.0-CH3

Note: Data is referenced to the solvent peak. The specific chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: Infrared (IR) Spectral Data
Wavenumber (cm-1)IntensityFunctional Group Assignment
~3050WeakC-H stretch (aromatic)
~2950WeakC-H stretch (aliphatic)
~1580StrongC=N stretch (pyrimidine ring)
~1550StrongC=C stretch (pyrimidine ring)
~1400MediumC-H bend (methyl group)
~850StrongC-Cl stretch
~790StrongC-H out-of-plane bend

Note: The spectrum is typically recorded as a KBr pellet. Peak positions and intensities may vary based on the sampling method.

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
162100[M]+ (Molecular ion, 35Cl, 35Cl)
16465[M+2]+ (Isotope peak, 35Cl, 37Cl)
16610[M+4]+ (Isotope peak, 37Cl, 37Cl)
127Moderate[M-Cl]+
92Moderate[M-2Cl]+ or [M-Cl, -HCN]+
66HighFurther fragmentation

Note: The fragmentation pattern is based on electron ionization (EI) mass spectrometry. The relative intensities are approximate and can vary with instrument conditions. A mass spectral analysis has also reported a peak at m/z 164.7 corresponding to [M + H]+[1].

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • 1H NMR Spectroscopy: The 1H NMR spectrum is acquired on a 300 or 500 MHz spectrometer. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

  • 13C NMR Spectroscopy: The 13C NMR spectrum is acquired on the same instrument, typically with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The FTIR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm-1. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For solid samples, a direct insertion probe may be used.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule, using a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (1H & 13C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Analysis_NMR Chemical Shifts, Multiplicity, Integration Acq_NMR->Analysis_NMR Analysis_IR Peak Frequencies & Functional Groups Acq_IR->Analysis_IR Analysis_MS Molecular Ion & Fragmentation Pattern Acq_MS->Analysis_MS Final_Structure Structural Elucidation & Characterization Analysis_NMR->Final_Structure Analysis_IR->Final_Structure Analysis_MS->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2,4-dichloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,4-dichloro-6-methylpyrimidine is a versatile heterocyclic organic compound that serves as a critical building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Characterized by a pyrimidine ring substituted with two reactive chlorine atoms and a methyl group, its unique structure allows for targeted chemical modifications, particularly through nucleophilic aromatic substitution (SNAr) reactions.[2][3] This reactivity makes it an invaluable intermediate in the development of targeted therapies, including epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer, as well as in the creation of herbicides and fungicides.[1][4][5] This document provides a comprehensive overview of its physicochemical properties, synthesis protocols, key chemical reactions, and applications, with a focus on its role in modern drug discovery and materials science.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder or solid.[6][7] It is soluble in various organic solvents such as chloroform, ether, ethyl acetate, and toluene, but has limited solubility in water.[2][8]

PropertyValueSource(s)
CAS Number 5424-21-5[9][10]
Molecular Formula C₅H₄Cl₂N₂[9][10]
Molecular Weight 163.00 g/mol [9][10]
Appearance White to pale yellow crystals or powder[6][7]
Melting Point 44-47 °C (lit.)[9]
Boiling Point 219 °C (lit.)[9]
Density 1.4 ± 0.1 g/cm³[9]
Flash Point 107.0 ± 7.4 °C[9]
SMILES Cc1cc(Cl)nc(Cl)n1
InChI Key BTLKROSJMNFSQZ-UHFFFAOYSA-N[10]

Synthesis and Manufacturing

The primary synthesis route for this compound involves the chlorination of a pyrimidine precursor, typically 6-methyluracil (also known as 6-methylpyrimidine-2,4-diol), using a strong chlorinating agent like phosphoryl chloride (POCl₃).

Experimental Protocol: Synthesis from 6-Methyluracil

This protocol is adapted from established literature procedures for laboratory and large-scale synthesis.[11]

Objective: To synthesize this compound by chlorinating 6-methyluracil.

Materials:

  • 6-Methyluracil (6-methylpyrimidine-2,4-diol)

  • Phosphoryl chloride (POCl₃, trichlorophosphate)

  • Dichloromethane (DCM)

  • 25% aqueous Potassium Carbonate (K₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction flask (20 L for large scale)

  • Heating mantle and stirrer

  • Apparatus for distillation under reduced pressure

Procedure:

  • Reaction Setup: In a 20 L flask under an inert atmosphere (e.g., Nitrogen), charge 6-methyluracil (1.0 kg, 7.9 mol) and phosphoryl chloride (8.0 L).[11]

  • Heating: Stir the mixture and heat to a temperature of 90-100 °C. The mixture should turn into a clear solution after approximately 2 hours.[11]

  • Reaction Monitoring: Maintain the reaction at 90-100 °C for about 8 hours. Monitor the consumption of the starting material using High-Performance Liquid Chromatography (HPLC) until the concentration of 6-methyluracil is below 0.1%.[11]

  • Workup - POCl₃ Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the excess POCl₃.[11]

  • Extraction: Add DCM (10.0 L) to the residue. Slowly and carefully add this solution dropwise to a 25% aqueous K₂CO₃ solution, ensuring the temperature remains below 40 °C. The final pH of the aqueous layer should be between 3 and 4.[11]

  • Phase Separation: Separate the organic phase. Extract the aqueous phase again with DCM (10.0 L).[11]

  • Drying and Filtration: Combine the organic phases and dry over anhydrous Na₂SO₄ (~200 g). Filter the mixture and wash the filter cake with DCM (2 x 500 mL).[11]

  • Final Product Isolation: Evaporate the filtrate to dryness at 40 °C under reduced pressure. The resulting solid is dried to afford the final product, this compound.[11]

Yield: This large-scale protocol reports an isolated yield of approximately 90% with 99.4% purity by HPLC.[11] A smaller-scale reaction reports a yield of 84%.[11]

G cluster_synthesis Synthesis Workflow start 6-Methyluracil + POCl₃ reaction Heat (90-100°C) ~10 hours start->reaction workup Concentration & Aqueous Workup (K₂CO₃) reaction->workup extraction DCM Extraction & Drying (Na₂SO₄) workup->extraction product This compound extraction->product G main This compound c4 C4 Position (Generally More Reactive) main->c4 Primary site for SNAr reaction c2 C2 Position main->c2 Secondary site for SNAr reaction edg Electron-Donating Group at C6 edg->main reversal Reactivity at C2 Increases edg->reversal reversal->c2 becomes preferred site G cluster_workflow Drug Discovery Workflow Example (EGFR Inhibitors) start 2,4-dichloro- 6-methylpyrimidine synthesis Rational Design & Library Synthesis start->synthesis screening In Vitro Kinase Assay (EGFRT790M/L858R) synthesis->screening cell_assay Antiproliferative Assay (H1975 Cells) screening->cell_assay lead_id Lead Identification (e.g., Compound L-18) cell_assay->lead_id in_vivo In Vivo Xenograft Mouse Models lead_id->in_vivo

References

The Commercial Landscape and Technical Profile of 2,4-Dichloro-6-methylpyrimidine: A Keystone for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 2,4-dichloro-6-methylpyrimidine, a critical building block in modern medicinal chemistry and agrochemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document consolidates information on its commercial availability, physicochemical properties, and key applications, with a focus on its role in the development of targeted cancer therapies.

Commercial Availability

This compound is readily accessible from a variety of chemical suppliers worldwide, ensuring a stable supply chain for research and development activities. The compound is typically offered at high purity levels, suitable for sensitive synthetic applications.

SupplierCatalog NumberPurityCAS Number
Sigma-Aldrich14418598%5424-21-5
Thermo Scientific ChemicalsA1036398%5424-21-5
Tokyo Chemical Industry (TCI)D2958>98.0% (GC)5424-21-5
Fisher ScientificA1036398%5424-21-5
Chem-Impex28989-5424-21-5
BLD PharmBD144185-5424-21-5

Physicochemical Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C5H4Cl2N2--INVALID-LINK--
Molecular Weight 163.01 g/mol --INVALID-LINK--
Appearance White to pale yellow crystalline solid--INVALID-LINK--
Melting Point 44-47 °C--INVALID-LINK--
Boiling Point 219 °C--INVALID-LINK--
Solubility Soluble in chloroform, ether, ethyl acetate, and toluene. Insoluble in water.--INVALID-LINK--
CAS Number 5424-21-5--INVALID-LINK--

Synthesis and Applications in Drug Development

This compound is a versatile intermediate, primarily utilized in the synthesis of pharmaceuticals, particularly as a scaffold for kinase inhibitors.[1] Its dichloro substitutions provide reactive sites for sequential nucleophilic substitutions, allowing for the construction of complex molecular architectures.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chlorination of 6-methyluracil using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthesis_Workflow cluster_start Starting Material cluster_reagent Reagent cluster_process Process cluster_product Product 6-Methyluracil 6-Methyluracil Chlorination Chlorination 6-Methyluracil->Chlorination POCl3 POCl3 POCl3->Chlorination This compound This compound Chlorination->this compound

A simplified workflow for the synthesis of this compound.
Application in the Synthesis of EGFR Inhibitors

A significant application of this compound is in the synthesis of epidermal growth factor receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer (NSCLC).[2] The pyrimidine core serves as a crucial pharmacophore that can be elaborated to target specific mutations in the EGFR kinase domain, such as the T790M resistance mutation.

Experimental Protocol: Generalized Synthesis of a Pyrimidine-Based EGFR Inhibitor

The following is a generalized experimental protocol for the synthesis of an EGFR inhibitor using this compound as a starting material, based on published literature.[2]

  • Step 1: First Nucleophilic Substitution. To a solution of this compound in an appropriate solvent (e.g., isopropanol), an aniline derivative is added, often in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is typically stirred at an elevated temperature until completion.

  • Step 2: Second Nucleophilic Substitution. The product from Step 1 is then reacted with a second amine, which often contains a solubilizing group or a reactive handle for covalent modification of the target protein. This reaction is also typically carried out in the presence of a base and at an elevated temperature.

  • Purification. The final product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or precipitation to yield the pure EGFR inhibitor.

  • Characterization. The structure and purity of the synthesized compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

EGFR_Inhibitor_Synthesis This compound This compound Step1 First Substitution This compound->Step1 Aniline_Derivative Aniline_Derivative Aniline_Derivative->Step1 Intermediate Monosubstituted Intermediate Step1->Intermediate Step2 Second Substitution Intermediate->Step2 Second_Amine Second_Amine Second_Amine->Step2 Crude_Product Crude EGFR Inhibitor Step2->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure EGFR Inhibitor Purification->Final_Product

General synthetic workflow for a pyrimidine-based EGFR inhibitor.

Role in Targeting the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival. In many cancers, including NSCLC, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Derivatives of this compound are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. This targeted inhibition is a cornerstone of modern cancer therapy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival EGFR_Inhibitor This compound Derivative EGFR_Inhibitor->EGFR Inhibits

The EGFR signaling pathway and the point of inhibition by derivatives.

Conclusion

This compound is a commercially available and versatile chemical intermediate with significant applications in the development of targeted therapies. Its utility as a scaffold for EGFR inhibitors highlights its importance in the ongoing efforts to combat cancer. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage this key molecule in their synthetic and therapeutic endeavors.

References

2,4-dichloro-6-methylpyrimidine molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-Dichloro-6-methylpyrimidine

Introduction

This compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its pyrimidine core, a fundamental component of nucleic acids, makes it a valuable scaffold in medicinal chemistry.[3] The reactivity of the two chlorine atoms allows for versatile chemical modifications, particularly through nucleophilic substitution reactions, enabling the development of complex molecules with diverse biological activities.[1] This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound is characterized by a six-membered pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 6.

Caption: Molecular structure of this compound.

The key identifiers for this compound are summarized in the table below.

IdentifierValue
Molecular Formula C₅H₄Cl₂N₂[1][4]
IUPAC Name This compound[4][5]
CAS Number 5424-21-5[1][4]
SMILES Cc1cc(Cl)nc(Cl)n1
InChI Key BTLKROSJMNFSQZ-UHFFFAOYSA-N[1][4]

Physicochemical Properties

This compound is typically a solid at room temperature, appearing as a white to pale yellow or green crystalline powder.[1] It is soluble in various organic solvents such as chloroform, ether, ethyl acetate, and toluene, but has limited solubility in water.[1][6]

PropertyValue
Molecular Weight 163.00 g/mol
Melting Point 44-49 °C[7]
Boiling Point 219 °C (lit.)
Appearance White to Orange to Green powder to crystal
Solubility Soluble in chloroform, ether, ethyl acetate, toluene; Insoluble in water[6]

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of this compound involves the chlorination of 6-methyluracil (also known as 6-methylpyrimidine-2,4-diol) using a chlorinating agent such as phosphoryl chloride (POCl₃).[8]

Synthesis_Workflow Start 6-Methyluracil Reaction Heat at 90-100°C for 8-10h under inert atmosphere Start->Reaction Reagent Phosphoryl Chloride (POCl₃) Reagent->Reaction Workup Concentrate, dilute with DCM, neutralize with aq. K₂CO₃ Reaction->Workup Extraction Extract with Dichloromethane (DCM) Workup->Extraction Purification Dry over Na₂SO₄, filter, and evaporate solvent Extraction->Purification Product This compound Purification->Product Applications cluster_Pharma Pharmaceuticals cluster_Agro Agrochemicals cluster_Material Material Science Core This compound Anticancer EGFR Inhibitors (e.g., for NSCLC) Core->Anticancer Antiviral Antiviral Agents Core->Antiviral Herbicides Herbicides Core->Herbicides Fungicides Fungicides Core->Fungicides Polymers Specialty Polymers Core->Polymers Coatings Durable Coatings Core->Coatings

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Dichloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 2,4-dichloro-6-methylpyrimidine, a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document will delve into the molecule's reactivity, focusing on nucleophilic aromatic substitution (SNAr) and the factors governing regioselectivity. Experimental protocols and computational insights are provided to offer a thorough understanding for professionals in drug development and chemical research.

Core Concepts: Reactivity of this compound

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the presence of two chlorine atoms, which are strong electron-withdrawing groups. Consequently, the primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as leaving groups.

The key to understanding the reactivity of this molecule lies in identifying the most electrophilic and nucleophilic sites.

Electrophilic Sites for Nucleophilic Attack

The most significant electrophilic sites on the this compound ring are the carbon atoms bonded to the chlorine atoms, namely the C2 and C4 positions. These positions are highly susceptible to attack by nucleophiles.

The general order of reactivity for nucleophilic substitution at these positions is C4 > C2 . This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. When a nucleophile attacks the C4 position, the resulting negative charge can be effectively delocalized onto both ring nitrogen atoms through resonance, leading to a more stable intermediate. In contrast, attack at the C2 position allows for delocalization of the negative charge onto only one of the adjacent nitrogen atoms.

Computational studies, particularly the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), support this observation. The LUMO is predominantly located at the C4 position, indicating that this is the most energetically favorable site for nucleophilic attack.[2][3]

However, the regioselectivity of nucleophilic substitution can be influenced by several factors:

  • Substituents on the Pyrimidine Ring: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the ring can alter the relative electrophilicity of the C2 and C4 positions. For instance, an electron-donating group at the C6 position, such as the methyl group in the title compound, can slightly modulate the reactivity, although the C4 position generally remains more reactive. In other substituted dichloropyrimidines, strong electron-donating groups at C6 can, in some cases, favor attack at the C2 position.[2]

  • Nature of the Nucleophile: The type of nucleophile used can also influence the site of attack. While most common nucleophiles preferentially attack the C4 position, certain nucleophiles under specific conditions might show different selectivity.

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts can also play a role in determining the regioselectivity of the reaction.

Nucleophilic Sites for Electrophilic Attack

The pyrimidine ring system in this compound is electron-deficient, making it a poor substrate for electrophilic aromatic substitution. The electron-withdrawing nature of the two chlorine atoms and the two ring nitrogens deactivates the ring towards attack by electrophiles. The methyl group at the C6 position is a weak activating group, but its effect is generally insufficient to overcome the strong deactivating effects of the other substituents.

Therefore, electrophilic attack on the ring is not a common or synthetically useful reaction for this compound under standard electrophilic aromatic substitution conditions. If such a reaction were to occur, it would likely require harsh conditions and may lead to a mixture of products with low yields. The least deactivated position, C5, would be the most probable site for a hypothetical electrophilic attack.

Quantitative and Qualitative Reactivity Data

Table 1: Qualitative Comparison of Nucleophilic Substitution at C2 and C4 Positions

PositionRelative ReactivityRationale
C4 HigherGreater stabilization of the Meisenheimer intermediate through resonance involving both nitrogen atoms. The LUMO is predominantly located at this position.
C2 LowerThe Meisenheimer intermediate is less stable as the negative charge is delocalized onto only one adjacent nitrogen atom.

Experimental Protocols for Nucleophilic Aromatic Substitution

The following are representative experimental protocols for the nucleophilic substitution on this compound and related compounds.

Protocol 1: Reaction with an Amine (General Procedure)

This protocol describes a general procedure for the selective substitution of the C4-chloro group with an amine.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine, etc.)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., acetonitrile, THF, DMF)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the amine (1.1 equivalents) and the non-nucleophilic base (1.2 equivalents).

  • Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloro-6-methylpyrimidine derivative.

Protocol 2: Reaction with Sodium Methoxide

This protocol outlines the reaction of this compound with a strong nucleophile, sodium methoxide, which typically results in the substitution of the more reactive C4-chloro group.

Materials:

  • This compound

  • Sodium methoxide

  • Anhydrous methanol

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol to the cooled solution of the pyrimidine derivative.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography to obtain 2-chloro-4-methoxy-6-methylpyrimidine.[4]

Visualization of Reaction Workflow and Regioselectivity

General Workflow for Nucleophilic Aromatic Substitution (SNAr)

The following diagram illustrates a typical experimental workflow for the synthesis of a substituted pyrimidine via SNAr.

SNAr_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant 2,4-Dichloro-6- methylpyrimidine Reaction Stirring at Controlled Temperature Reactant->Reaction Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Solvent (e.g., ACN) Solvent->Reaction Workup Quenching, Extraction, Drying, Concentration Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Substituted Pyrimidine Derivative Purification->Product

Caption: General workflow for the synthesis of substituted pyrimidines via SNAr.

Factors Influencing Regioselectivity of Nucleophilic Attack

The decision of whether a nucleophile will attack the C2 or C4 position is governed by a combination of electronic and steric factors. The following diagram illustrates this logical relationship.

Regioselectivity_Factors Title Regioselectivity of Nucleophilic Attack on This compound Factors Governing Factors Electronic Electronic Effects Factors->Electronic Steric Steric Hindrance Factors->Steric Intermediate Stability of Meisenheimer Intermediate Electronic->Intermediate LUMO LUMO Distribution Electronic->LUMO NucleophileSize Size of Nucleophile Steric->NucleophileSize C4_Attack C4 Position Intermediate->C4_Attack Generally more stable LUMO->C4_Attack Higher coefficient C2_Attack C2 Position NucleophileSize->C2_Attack Less hindered Outcome Favored Position of Attack C4_Attack->Outcome C2_Attack->Outcome

Caption: Factors determining the regioselectivity of nucleophilic attack.

Conclusion

This compound is a valuable building block in organic synthesis, primarily undergoing nucleophilic aromatic substitution. The C4 position is the more reactive electrophilic site due to the enhanced stability of the reaction intermediate. However, the regioselectivity can be tuned by modifying the ring's substituents and the reaction conditions. The inherent electron deficiency of the pyrimidine ring makes electrophilic substitution challenging. This guide provides a foundational understanding of the reactivity of this important molecule, offering valuable insights for the design and development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2,4-Dichloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of a variety of pyrimidine derivatives, utilizing 2,4-dichloro-6-methylpyrimidine as a versatile starting material. This key intermediate is instrumental in the development of novel compounds with significant therapeutic potential, particularly in the realm of kinase inhibitors for cancer therapy.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that form the backbone of nucleic acids and are integral to numerous biologically active molecules.[1] The targeted synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry and drug discovery. This compound is a valuable building block due to the differential reactivity of its two chlorine atoms, allowing for selective functionalization at the C4 and C2 positions. This regioselectivity can be controlled through careful selection of reaction conditions, nucleophiles, and catalysts, enabling the synthesis of diverse molecular scaffolds.[2][3][4] Notably, this starting material has been employed in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer.[5][6]

Core Synthetic Strategies

The primary strategies for the derivatization of this compound involve:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro groups by a wide range of nucleophiles, including amines, thiols, and alkoxides. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[2][7]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Stille, and Buchwald-Hartwig reactions, provide powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds at the C4 and C2 positions.[8][9][10] These reactions offer a broad substrate scope and functional group tolerance.

Data Presentation: Summary of Synthetic Transformations

The following tables summarize key synthetic transformations of this compound, providing a comparative overview of reaction conditions and yields for different classes of derivatives.

Table 1: Regioselective C4-Amination (SNAr)
EntryAmine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
12,3-dihydro-benzothiazol-6-ylamine-----
2Aliphatic Secondary AminesLiHMDS----[4]
3Aromatic Amines-----[4]
Table 2: Palladium-Catalyzed C-S Cross-Coupling
EntryThiolCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
1Various ThiolsPd(0)Sterically hindered NHC--RTHigh[2]

Note: This reaction exhibits unusual C2 selectivity.

Table 3: Double Cross-Coupling Reactions
EntryOrganometallic ReagentCatalystReaction TypeProduct TypeReference
12-(tributylstannyl)pyridine-Stille Coupling4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines[11]

Experimental Protocols

The following are detailed protocols for key synthetic transformations of this compound.

Protocol 1: General Procedure for Regioselective C4-Amination

This protocol describes a general method for the nucleophilic aromatic substitution of an amine at the C4 position of this compound.

Materials:

  • This compound

  • Amine nucleophile (1.0 - 1.2 equivalents)

  • Diisopropylethylamine (DIPEA) or other suitable base (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-dioxane, or isopropanol)

  • Round-bottom flask or microwave vial

  • Stirring apparatus

  • Heating mantle or microwave reactor

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a clean, dry round-bottom flask or microwave vial, add this compound (1.0 eq).

  • Add the desired amine nucleophile (1.0 - 1.2 eq) and a suitable solvent.

  • Add the base (e.g., DIPEA, 1.5 - 2.0 eq) to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., reflux or a set temperature in a microwave reactor) with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration, washed with a suitable solvent, and dried.

  • Alternatively, the reaction mixture can be concentrated under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired 4-amino-2-chloro-6-methylpyrimidine derivative.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki Cross-Coupling

This protocol outlines a general method for the Suzuki cross-coupling of an arylboronic acid at the C4 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02 - 0.1 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), the palladium catalyst (0.02 - 0.1 eq), and the base (2.0 - 3.0 eq).

  • Add the anhydrous, deoxygenated solvent.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-chloro-6-methylpyrimidine derivative.

Visualizations

EGFR Signaling Pathway and Inhibition

The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and a key target in cancer therapy. Pyrimidine derivatives synthesized from this compound have been developed as potent EGFR inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Binds RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Inhibitor Pyrimidine Derivative (e.g., L-18) Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Experimental Workflow for Synthesis and Screening

The diagram below outlines a typical workflow for the synthesis of a library of pyrimidine derivatives and their subsequent screening for biological activity.

Workflow Start 2,4-dichloro-6- methylpyrimidine Reaction Parallel Synthesis (SNAr, Cross-Coupling) Start->Reaction Library Library of Pyrimidine Derivatives Reaction->Library Purification Purification & Characterization Library->Purification Screening Biological Screening (e.g., Kinase Assays) Purification->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: General workflow for the synthesis and screening of pyrimidine derivatives.

References

2,4-Dichloro-6-methylpyrimidine: A Versatile Scaffold for Kinase Inhibitors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylpyrimidine is a highly versatile heterocyclic building block that has garnered significant attention in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its chemical structure, featuring two reactive chlorine atoms at positions 2 and 4 of the pyrimidine ring, allows for sequential and regioselective functionalization through various cross-coupling reactions. This property makes it an ideal scaffold for the synthesis of diverse libraries of compounds for drug discovery. This document provides detailed application notes on the use of this compound in the synthesis of potent kinase inhibitors, along with comprehensive experimental protocols for key synthetic transformations and biological assays.

Application in the Synthesis of EGFR Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

One of the most prominent applications of this compound is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer (NSCLC). EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth.[1] The pyrimidine core of this compound serves as a crucial pharmacophore that can be elaborated to target the ATP-binding site of the EGFR kinase domain.

A notable example is the synthesis of selective inhibitors targeting EGFR mutants, such as the T790M/L858R double mutant, which confers resistance to first-generation EGFR inhibitors.[2] The strategic derivatization of the this compound scaffold has led to the discovery of potent inhibitors with significant anti-proliferative activity against resistant cancer cell lines.[2]

Quantitative Data: Anti-proliferative Activity of Pyrimidine Derivatives

The following table summarizes the in vitro activity of a key EGFR inhibitor, L-18, derived from this compound, against an EGFR-mutant NSCLC cell line.

CompoundTargetCell LineIC50 (µM)Reference
L-18EGFR (T790M/L858R)H19750.65 ± 0.06[2]

Signaling Pathway

The EGFR signaling pathway is a complex cascade that regulates cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. In NSCLC with activating EGFR mutations, this pathway is constitutively active, driving uncontrolled cell growth. EGFR inhibitors competitively bind to the ATP-binding site of the kinase domain, blocking its activity and inhibiting downstream signaling.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound -derived Inhibitor (e.g., L-18) Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by this compound derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a 2-Anilino-4-substituted-6-methylpyrimidine Intermediate via Buchwald-Hartwig Amination

This protocol describes a general procedure for the selective mono-amination of this compound at the C4 position with an aniline derivative.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), substituted aniline (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous, degassed 1,4-dioxane to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-chloro-4-(substituted-anilino)-6-methylpyrimidine.

Buchwald_Hartwig_Workflow Start Combine Reactants: This compound, Aniline, Base, Pd Catalyst, Ligand Inert Establish Inert Atmosphere (N2 or Ar) Start->Inert Solvent Add Anhydrous, Degassed 1,4-Dioxane Inert->Solvent Heat Heat to 100 °C (12-24 h) Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Cool, Dilute with EtOAc, Filter through Celite Monitor->Workup Purify Concentrate and Purify (Column Chromatography) Workup->Purify Product 2-Chloro-4-(anilino)-6-methylpyrimidine Intermediate Purify->Product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: Synthesis of a 2,4-Disubstituted-6-methylpyrimidine via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-chloro-4-(substituted-anilino)-6-methylpyrimidine intermediate with a boronic acid.

Materials:

  • 2-Chloro-4-(substituted-anilino)-6-methylpyrimidine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add the 2-chloro-4-(substituted-anilino)-6-methylpyrimidine intermediate (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,4-disubstituted-6-methylpyrimidine.[3]

Suzuki_Coupling_Workflow Start Combine Reactants: 2-Chloro-4-anilinopyrimidine, Boronic Acid, Base, Pd Catalyst Inert Establish Inert Atmosphere (N2 or Ar) Start->Inert Solvent Add Degassed 1,4-Dioxane/Water Inert->Solvent Heat Heat to 90 °C (6-12 h) Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Cool, Add Water, Extract with EtOAc Monitor->Workup Purify Dry, Concentrate, and Purify (Column Chromatography) Workup->Purify Product 2,4-Disubstituted-6-methylpyrimidine Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method to determine the IC50 value of a synthesized pyrimidine derivative against a target kinase.

Materials:

  • Synthesized pyrimidine inhibitor

  • Recombinant kinase (e.g., EGFR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a stock solution of the pyrimidine inhibitor in DMSO.

  • Perform serial dilutions of the inhibitor in the kinase assay buffer.

  • In a multi-well plate, add the kinase, the inhibitor at various concentrations, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • The luminescent signal is proportional to the kinase activity.

  • Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[4][5]

Kinase_Assay_Workflow Preparation Prepare Reagents: Inhibitor Dilutions, Kinase, Substrate, ATP Reaction_Setup Combine Kinase, Inhibitor, and Substrate in Plate Preparation->Reaction_Setup Initiation Initiate Reaction with ATP Reaction_Setup->Initiation Incubation Incubate at 30 °C for 60 min Initiation->Incubation Detection Stop Reaction and Add Luminescence Reagent Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis Result IC50 Value Analysis->Result

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, enabling the synthesis of a wide range of kinase inhibitors. Its reactivity allows for the strategic introduction of various substituents, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates. The provided protocols offer a foundation for researchers to utilize this scaffold in the development of novel therapeutics targeting kinases implicated in various diseases.

References

Application Notes: Protocols for Suzuki Coupling with 2,4-dichloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Pyrimidine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of substituted pyrimidines, such as 2,4-dichloro-6-methylpyrimidine, is a critical step in the synthesis of novel drug candidates. This document provides detailed protocols for the regioselective Suzuki coupling of this compound, focusing on the preferential reaction at the more reactive C4 position. The methodologies presented are based on established procedures for the closely related 2,4-dichloropyrimidine and are expected to be highly applicable.

The key to the regioselective functionalization of 2,4-dichloropyrimidines lies in the higher reactivity of the chlorine atom at the C4 position towards the oxidative addition step in the palladium catalytic cycle.[1] This allows for the selective mono-substitution at this position under controlled conditions. Subsequent coupling at the C2 position can be achieved if desired, often under more forcing conditions.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring (preferentially at C4) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid derivative is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_legend Legend start Pd(0)Ln pd_ii R¹-Pd(II)L₂-X start->pd_ii Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd_ii->transmetalation_complex Transmetalation transmetalation_complex->start Reductive Elimination product R¹-R² transmetalation_complex->product reagents R¹-X (this compound) boronic_acid R²-B(OR)₂ base Base R1 R¹ = 2-chloro-6-methylpyrimidin-4-yl R2 R² = Aryl, Heteroaryl, etc. X X = Cl

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While the following protocols have been optimized for 2,4-dichloropyrimidine, they serve as an excellent starting point for the Suzuki coupling of this compound. The methyl group at the 6-position is not expected to significantly alter the regioselectivity of the reaction at the C4 position.

Protocol 1: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis offers significant advantages, including drastically reduced reaction times and often improved yields.[2][3]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a microwave reactor vial, add this compound (0.5 mmol), the corresponding boronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Add the catalyst, Pd(PPh₃)₄ (2.9 mg, 0.0025 mmol, 0.5 mol%).

  • Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).

  • Seal the vial and flush with an inert gas (e.g., argon or nitrogen).

  • Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the reaction mixture with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-chloro-6-methylpyrimidine.

Protocol 2: Conventional Heating Suzuki Coupling

This protocol utilizes conventional heating and is suitable for laboratories not equipped with a microwave reactor.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask, dissolve this compound (0.67 mmol) in a mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL).

  • Degas the solution for 5-10 minutes by bubbling with an inert gas (e.g., argon).

  • Add the arylboronic acid (0.67 mmol), K₂CO₃ (2.01 mmol), and Pd(PPh₃)₄ (e.g., 0.018 mmol).

  • Heat the reaction mixture at 55-80 °C under an inert atmosphere for 12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and partition the mixture between ethyl acetate and water.

  • Separate the organic layer, dry with anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography to yield the 4-aryl-2-chloro-6-methylpyrimidine.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the mono-arylation of 2,4-dichloropyrimidine, which can be used as a reference for optimizing the reaction with this compound.

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (0.5%)K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)15 min81[2]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5%)K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)15 min92[2]
34-Fluorophenylboronic acidPd(PPh₃)₄ (0.5%)K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)15 min85[2]
43-Thienylboronic acidPd(PPh₃)₄ (0.5%)K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)15 min78[2]
5Phenylboronic acidPd(PPh₃)₄ (2.7%)K₂CO₃Toluene/Ethanol/H₂O5512 h51[1]

Experimental Workflow

The general workflow for performing a Suzuki coupling reaction with this compound is outlined below.

Suzuki_Workflow prep Reagent Preparation (Pyrimidine, Boronic Acid, Base, Catalyst) setup Reaction Setup (Add reagents, solvent, and degas) prep->setup reaction Reaction (Microwave or Conventional Heating) setup->reaction monitor Monitoring (TLC, LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Work-up (Extraction and Drying) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analysis Product Analysis (NMR, MS) purify->analysis

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura coupling provides a powerful and versatile method for the synthesis of 4-aryl-2-chloro-6-methylpyrimidines. The protocols outlined in this application note, particularly the microwave-assisted method, offer an efficient and rapid route to these valuable intermediates. By leveraging the inherent regioselectivity of the 2,4-dichloropyrimidine core, researchers can selectively introduce a wide range of aryl and heteroaryl substituents at the C4 position, facilitating the exploration of new chemical space in drug discovery and materials science. It is recommended to perform small-scale optimization of the reaction conditions for each new boronic acid to achieve the highest possible yields.

References

Application of 2,4-Dichloro-6-methylpyrimidine in the Synthesis of Pyrimidinyloxyphenoxypropionate Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of 2,4-dichloro-6-methylpyrimidine as a key intermediate in the synthesis of a promising class of herbicides: pyrimidinyloxyphenoxypropionates. These compounds are potent inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase) in grassy weeds, a critical enzyme in fatty acid biosynthesis. The protocols herein are adapted from established synthetic methodologies for analogous compounds and provide a framework for the synthesis and evaluation of novel herbicidal agents.

Introduction

This compound is a versatile heterocyclic compound widely utilized as a building block in the synthesis of agrochemicals. Its two reactive chlorine atoms can be selectively substituted by nucleophiles, allowing for the construction of a diverse range of molecular architectures. One of the most significant applications of this intermediate is in the synthesis of pyrimidinyloxyphenoxypropionate (POP) herbicides.

POP herbicides are a subclass of the aryloxyphenoxypropionate ("fop") herbicides, which are highly effective against a wide variety of grass weeds in broadleaf crops. Their mode of action is the inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme, which catalyzes the first committed step in fatty acid biosynthesis. This inhibition leads to a disruption of cell membrane formation and ultimately cell death in susceptible grass species. Dicotyledonous plants are generally tolerant to these herbicides due to a resistant isoform of the ACCase enzyme.

This application note details a representative synthetic route to a model POP herbicide using this compound as the starting material, based on the synthetic strategies reported by Huang et al. (2011) for analogous pyrimidine-based herbicides.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step nucleophilic aromatic substitution reaction. First, one of the chlorine atoms of this compound is displaced by a substituted hydroquinone derivative. The second chlorine atom is then substituted by another nucleophile, or in this adapted protocol, remains to provide a chlorinated final product.

A This compound C Intermediate A->C Nucleophilic Aromatic Substitution B Methyl (R)-2-(4-hydroxyphenoxy)propanoate B->C D Methyl (R)-2-(4-((2-chloro-6-methylpyrimidin-4-yl)oxy)phenoxy)propanoate (Model POP Herbicide) C->D Purification

Caption: General synthetic workflow for the preparation of a model POP herbicide.

Quantitative Data Summary

The following table summarizes the herbicidal activity of representative pyrimidinyloxyphenoxypropionate derivatives against various weed species, as reported by Huang et al. (2011). This data is indicative of the potential efficacy of compounds synthesized from this compound.

Compound IDTest SpeciesConcentration (mg/L)Root Growth Inhibition (%)Stalk Growth Inhibition (%)
8f Rape (Brassica napus)100>90Not Reported
Barnyard Grass (Echinochloa crus-galli)100>80>90
8g Rape (Brassica napus)100>90Not Reported
Barnyard Grass (Echinochloa crus-galli)100>80>90
8m Rape (Brassica napus)100>90Not Reported
Barnyard Grass (Echinochloa crus-galli)100>80>90
11f Rape (Brassica napus)100>90Not Reported
Barnyard Grass (Echinochloa crus-galli)100>80>65
11h Rape (Brassica napus)100>90Not Reported
Barnyard Grass (Echinochloa crus-galli)100>80>65
11k Rape (Brassica napus)100>90Not Reported
Barnyard Grass (Echinochloa crus-galli)100>80>65
11m Rape (Brassica napus)100>90Not Reported
Barnyard Grass (Echinochloa crus-galli)100

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-dichloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the synthesis of arylamines. This powerful transformation enables the formation of carbon-nitrogen (C-N) bonds between aryl halides or pseudohalides and a wide variety of amines. For drug development professionals, this reaction is invaluable for accessing novel chemical matter and for the late-stage functionalization of complex molecules.

This document provides detailed application notes and protocols for the selective mono-amination of 2,4-dichloro-6-methylpyrimidine, a key heterocyclic building block in the synthesis of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The regioselective functionalization of dichloropyrimidines can be challenging, but the Buchwald-Hartwig amination offers a robust and versatile method to achieve high selectivity for substitution at the more reactive C4 position.

Regioselectivity of Amination

In 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This inherent reactivity difference can be exploited to achieve selective mono-amination. The use of a palladium catalyst and an appropriate phosphine ligand in the Buchwald-Hartwig amination further enhances this regioselectivity, allowing for the efficient synthesis of 4-amino-2-chloro-6-methylpyrimidine derivatives. These mono-aminated products can then serve as versatile intermediates for further diversification at the remaining C2 chloro position.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the selective C4-amination of this compound with various primary and secondary amines, based on analogous reactions reported in the literature. It is important to note that reaction conditions may require optimization for specific amine substrates to achieve maximum yield and selectivity.

AminePalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012>90
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101885-95
MorpholinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH901680-90
PiperidinePd(OAc)₂ (2)DavePhos (4)LHMDSTHF801285-95
n-ButylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10010>90

Note: The data presented are representative and have been compiled from various sources on the Buchwald-Hartwig amination of related dichloropyrimidines. Yields are for the mono-aminated product at the C4 position.

Experimental Protocols

This section provides a detailed, generalized protocol for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a representative amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., 0.04 mmol, 4 mol%). The tube is then evacuated and backfilled with an inert gas (this cycle is repeated three times).

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., 1.4 mmol), this compound (1.0 mmol), and the amine (1.1 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., 10 mL of toluene) to the Schlenk tube via syringe.

  • Reaction Conditions: The Schlenk tube is sealed, and the reaction mixture is stirred and heated in a pre-heated oil bath to the desired temperature (e.g., 100 °C).

  • Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-2-chloro-6-methylpyrimidine derivative.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: - this compound - Amine - Pd Precursor & Ligand - Base setup Assemble Reaction under Inert Atmosphere prep_reagents->setup prep_solvent Prepare Anhydrous Solvent addition Add Reagents and Solvent prep_solvent->addition prep_glassware Oven-Dry Glassware prep_glassware->setup setup->addition heating Heat and Stir Reaction Mixture addition->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Reaction Complete extraction Solvent Extraction and Washing quench->extraction drying Dry and Concentrate Organic Phase extraction->drying purification Purify by Column Chromatography drying->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: A schematic overview of the experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

G Simplified Catalytic Cycle of Buchwald-Hartwig Amination pd0 L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X Product 4-amino-2-chloro-6- methylpyrimidine pd0->Product amido_complex Amido Complex oxidative_addition->amido_complex R₂NH, Base amido_complex->pd0 Reductive Elimination product_complex Product Complex Base Base-H⁺ + X⁻ amido_complex->Base reductive_elimination Reductive Elimination amine_coordination Amine Coordination & Deprotonation ArX 2,4-dichloro-6- methylpyrimidine ArX->oxidative_addition Amine R₂NH Amine->amido_complex

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Dichloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2,4-dichloro-6-methylpyrimidine, a key intermediate in the production of various pharmaceutical compounds.[1][2][3][4] The protocols are based on established and reliable methods, ensuring reproducibility and high yield.

Overview

This compound is a halogenated pyrimidine derivative widely used in organic synthesis.[1][2][3] Its reactive chlorine atoms make it a versatile building block for introducing the pyrimidine scaffold into more complex molecules. This is particularly relevant in drug development, where it serves as a precursor for synthesizing a range of biologically active compounds.[1][2][3][4] The primary and most common method for its large-scale synthesis involves the chlorination of 6-methyluracil using phosphoryl chloride (POCl₃).[5] An alternative method utilizes triphosgene, which is presented as a safer, albeit different, approach.[6]

Chemical Reaction Pathway

The principal synthesis route transforms the hydroxyl groups of 6-methyluracil into chlorine atoms.

Reaction_Pathway 6-Methyluracil 6-Methyluracil This compound This compound 6-Methyluracil->this compound  Phosphoryl Chloride (POCl₃)  Heat (90-100°C) POCl3 POCl3

Caption: Synthesis of this compound from 6-methyluracil.

Quantitative Data Summary

The following tables summarize the key quantitative data from a representative large-scale synthesis protocol.[5]

Table 1: Reactant and Product Quantities

CompoundMolecular FormulaCAS NumberAmount (kg)Moles (mol)Molar Ratio
6-MethyluracilC₅H₆N₂O₂626-48-21.07.91.0
Phosphoryl ChloridePOCl₃10025-87-312.24 (8.0 L)79.8~10
This compoundC₅H₄Cl₂N₂5424-21-52.1 (Yield)--

Table 2: Reaction and Work-up Parameters

ParameterValue
Reaction Temperature90 - 100 °C
Reaction Time~10 hours
Work-up SolventDichloromethane (DCM)
Aqueous Quench25% aq. K₂CO₃
Final Product Purity (HPLC)99.4%
Isolated Yield90%

Experimental Protocols

The following protocols provide detailed step-by-step procedures for the synthesis of this compound.

Protocol 1: Large-Scale Synthesis using Phosphoryl Chloride

This protocol is adapted from a demonstrated large-scale industrial synthesis.[5]

Materials:

  • 6-Methyluracil (1.0 kg, 7.9 mol)

  • Phosphoryl chloride (POCl₃, 8.0 L)

  • Dichloromethane (DCM, 20.0 L)

  • 25% aqueous Potassium Carbonate (K₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 20 L reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.

Procedure:

  • Reaction Setup: Charge the 20 L flask with 6-methyluracil (1.0 kg) and phosphoryl chloride (8.0 L) under a nitrogen atmosphere.

  • Heating and Reaction: Stir the mixture and heat to 90-100 °C. The mixture should turn into a clear solution after approximately 2 hours.

  • Monitoring the Reaction: Maintain the temperature at 90-100 °C for about 8 hours. Monitor the reaction progress by HPLC until the concentration of 6-methyluracil is below 0.1%.

  • Removal of Excess Reagent: Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the majority of the unreacted phosphoryl chloride.

  • Work-up:

    • Add Dichloromethane (10.0 L) to the residue.

    • Slowly and carefully add the resulting solution dropwise to a 25% aqueous potassium carbonate solution, ensuring the temperature does not exceed 40°C. The final pH of the aqueous layer should be between 3 and 4.

    • Separate the organic phase.

    • Extract the aqueous phase with an additional 10.0 L of Dichloromethane.

  • Drying and Isolation:

    • Combine the organic phases and dry over anhydrous sodium sulfate (~200 g).

    • Filter the mixture and wash the filter cake with Dichloromethane (2 x 500 mL).

    • Evaporate the filtrate to dryness at 40 °C under reduced pressure.

  • Final Product: Dry the resulting solid at 40 °C to afford the yellow solid product, this compound (2.1 kg, 90% yield) with a purity of 99.4% by HPLC.[5]

Protocol 2: Alternative Synthesis using Triphosgene

This method provides an alternative to using phosphoryl chloride.[6]

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine (10 g, 0.08 mol)

  • N,N-Diethylaniline (29.8 g, 0.2 mol)

  • Dichloroethane (100 mL)

  • Triphosgene (83 g, 0.2 mol)

  • 4M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Activated carbon

Procedure:

  • Reaction Setup: In a three-necked flask, add 4,6-dihydroxy-2-methylpyrimidine (10 g), N,N-Diethylaniline (29.8 g), and dichloroethane (60 mL).

  • Addition of Triphosgene: Heat the mixture to reflux. Slowly add a solution of triphosgene (83 g) dissolved in dichloroethane (40 mL).

  • Reaction: Maintain the reflux for 6-8 hours.

  • Work-up:

    • Cool the reaction mixture.

    • Wash the solution sequentially with 100 mL of water, 100 mL of 4M HCl, and finally 100 mL of water.

    • Dry the organic layer with anhydrous sodium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain a faint yellow solid.

    • Recrystallize the solid from 50 mL of dichloroethane.

    • Decolorize with activated carbon to obtain a light yellow solid of 4,6-dichloro-2-methylpyrimidine. The reported yield for a similar compound was 92%.[6]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Reactants Heating Heating Reactants->Heating Monitoring Monitoring Heating->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Evaporation Filtration->Evaporation Drying_Final Final Drying Evaporation->Drying_Final Final_Product This compound Drying_Final->Final_Product Yield: 90%

References

Troubleshooting & Optimization

Technical Support Center: Managing Regioselectivity in Reactions with 2,4-dichloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing regioselectivity in reactions involving 2,4-dichloro-6-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in achieving desired positional selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound?

Generally, for 2,4-dichloropyrimidines, nucleophilic attack is favored at the C4 position over the C2 position.[1][2][3] This preference is attributed to the greater ability to delocalize the negative charge in the Meisenheimer intermediate formed during C4 attack.[2] However, this inherent selectivity is often moderate, and reactions can yield mixtures of C2 and C4 substituted isomers, which can be challenging to separate.[1] For instance, reactions with neutral nitrogen nucleophiles often result in C4/C2 isomer ratios of only 1:1 to 4:1.[1]

Q2: What are the key factors that control regioselectivity in reactions with this compound?

The regioselectivity of reactions with this compound is highly sensitive to a combination of electronic and steric factors, as well as the reaction conditions. Key influencing factors include:

  • Nature of the Nucleophile/Coupling Partner: The structure and electronic properties of the incoming group play a crucial role. For example, in amination reactions, tertiary amines have been shown to direct substitution to the C2 position on some 5-substituted-2,4-dichloropyrimidines.[1]

  • Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can dramatically alter the isomeric ratio of the products.[1][2]

  • Substitution Pattern on the Pyrimidine Ring: While the topic compound is 6-methyl substituted, other substituents on the pyrimidine ring can significantly influence regioselectivity. Electron-withdrawing groups at the C5 position generally enhance the preference for C4 substitution, while electron-donating groups at the C6 position can favor C2 substitution.[1][4]

Q3: How can I enhance selectivity for the C4 position?

To favor the formation of the C4-substituted product, several strategies can be employed:

  • Palladium-Catalyzed Amination: For 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed amination using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to strongly favor the C4 isomer, achieving ratios greater than 30:1.[1]

  • Microwave-Assisted Suzuki Coupling: In Suzuki couplings with arylboronic acids, using a catalyst like Pd(PPh₃)₄ with K₂CO₃ as the base under microwave irradiation can provide C4-substituted pyrimidines in good to excellent yields with high regioselectivity.[5]

  • Use of Anionic Nucleophiles: Employing anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase the selectivity for the C4 position.[1]

Q4: Under what conditions is C2 amination or coupling favored?

Achieving C2 selectivity is often more challenging but can be accomplished under specific conditions:

  • Ligand-Controlled Palladium Catalysis: For C-S coupling reactions, the use of palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely effect C2-selective cross-coupling with thiols.[6] This approach has been shown to invert the conventional C4 selectivity.[7]

  • Substituent Effects: The presence of an electron-donating group at the C6 position of the pyrimidine ring can favor C2 substitution.[1][4]

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps & Recommendations
Poor Regioselectivity: Mixture of C2 and C4 Isomers The inherent selectivity of the this compound is moderate, and the reaction conditions are not optimized for high selectivity.Recommendation 1 (Catalyst and Ligand Screening): For cross-coupling reactions, the choice of palladium catalyst and ligand is critical. For Suzuki reactions, Pd(PPh₃)₄ often favors C4 substitution.[5] For C-S coupling, bulky NHC ligands can promote C2 selectivity.[6] Experiment with different catalyst/ligand combinations. Recommendation 2 (Base and Solvent Effects): The choice of base and solvent can significantly influence selectivity. For Pd-catalyzed aminations, LiHMDS has been found to be a superior base for achieving high C4 regioselectivity.[1] In Sonogashira couplings, polar aprotic solvents like DMF may lead to poor regioselectivity, while nonpolar solvents like toluene can favor mono-alkynylation.[8] Screen a variety of solvent and base combinations. Recommendation 3 (Temperature Control): Reaction temperature can impact the C2/C4 ratio. It is advisable to run the reaction at different temperatures to determine the optimal condition for the desired isomer.
Low or No Conversion in Suzuki-Miyaura Coupling Steric hindrance from the 6-methyl group and/or the coupling partner can impede the catalytic cycle. The basic nitrogen atoms of the pyrimidine ring can also coordinate to and deactivate the palladium catalyst.[9]Recommendation 1 (Catalyst and Ligand Selection): Standard catalysts like Pd(PPh₃)₄ may be ineffective for sterically hindered substrates.[9] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[9] These promote the formation of a highly reactive palladium(0) species. Recommendation 2 (Base and Solvent Choice): The selection of an appropriate base and solvent is crucial. For hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary. Anhydrous, degassed solvents are recommended.[9]
Formation of Homocoupling Byproducts in Sonogashira Coupling The Sonogashira reaction is prone to the formation of diynes (Glaser coupling), especially in the presence of copper(I) catalysts.Recommendation 1 (Copper-Free Conditions): Consider running the reaction under copper-free conditions. While this may require higher temperatures or longer reaction times, it can eliminate the homocoupling side reaction. Recommendation 2 (Amine and Base Selection): The choice of amine and base can influence the extent of homocoupling. Triethylamine is commonly used as both a base and a solvent.
Difficulty in Sequential Functionalization The introduction of the first substituent electronically modifies the pyrimidine ring, affecting the reactivity of the remaining chlorine atom.Recommendation 1 (Modulating Reaction Conditions): The second substitution may require more forcing conditions (higher temperature, stronger base, different catalyst) due to the electronic deactivation or activation by the first substituent. Recommendation 2 (One-Pot Procedures): For double Suzuki couplings, a one-pot, regioselective approach has been developed. The choice of solvent is critical, with alcoholic solvent mixtures showing greater reactivity at lower temperatures than polar aprotic solvents.[10]

Data Presentation

Table 1: Regioselectivity in Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidines

EntryAmineBaseCatalystSolventTemp (°C)C4:C2 RatioYield (%)
1MorpholineLiHMDSPd₂(dba)₃ / XantphosDioxane100>30:195
2AnilineNaOtBuPd(OAc)₂ / BINAPToluene10010:185
3N-MethylanilineLiHMDSPd₂(dba)₃ / XantphosDioxane100>30:192

Data adapted from literature reports on analogous systems and are intended for comparative purposes.

Table 2: Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

EntryCatalyst (mol%)BaseSolventTemp (°C)TimeYield of C4-product (%)
1Pd(PPh₃)₄ (5)K₂CO₃Dioxane10024 h75
2Pd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O100 (MW)15 min92
3PdCl₂(dppf) (3)K₃PO₄DME8012 h88

Data based on studies of 2,4-dichloropyrimidine.[5] The 6-methyl group may influence reactivity but the general trends are expected to be similar.

Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Coupling (Microwave-Assisted)

This protocol is adapted for the C4-selective arylation of this compound.[5]

  • Reaction Setup: In a microwave reactor vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.0-1.2 equiv.), and K₂CO₃ (3.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mol%).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).

  • Inert Atmosphere: Flush the vial with argon or nitrogen.

  • Reaction Execution: Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.

  • Workup: After cooling, dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C2-Selective Thiolation (Ligand-Controlled)

This protocol is based on the C2-selective C-S coupling of 2,4-dichloropyrimidines.[3][6]

  • Catalyst Preparation: In a glovebox, add the palladium precatalyst supported by a bulky N-heterocyclic carbene ligand (e.g., (η³-allyl)PdCl(IPent)) to an oven-dried flask.

  • Reaction Setup: Remove the flask from the glovebox and add this compound (1.0 equiv.) followed by an anhydrous solvent such as THF.

  • Nucleophile Addition: Add the thiol (1.1 equiv.) and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_execution Reaction Execution cluster_workup Workup & Purification start_pyrimidine This compound reaction_vessel Reaction Vessel start_pyrimidine->reaction_vessel start_nucleophile Nucleophile / Coupling Partner start_nucleophile->reaction_vessel add_catalyst Add Catalyst/Ligand reaction_vessel->add_catalyst add_base Add Base add_catalyst->add_base add_solvent Add Solvent add_base->add_solvent set_temp Set Temperature & Stir add_solvent->set_temp monitor Monitor by TLC/LC-MS set_temp->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify product Desired Regioisomer purify->product

Caption: A typical experimental workflow for regioselective reactions.

regioselectivity_logic cluster_c4 C4-Selective Strategies cluster_c2 C2-Selective Strategies start Goal: Selective functionalization of This compound decision_position Desired Position? start->decision_position c4_snar SNAr: - Anionic Nucleophiles - Strong, non-nucleophilic bases (LiHMDS) decision_position->c4_snar C4 c2_coupling Cross-Coupling: - Bulky NHC Ligands - Specific Pd precatalysts decision_position->c2_coupling C2 c4_suzuki Suzuki Coupling: - Pd(PPh3)4 - Microwave heating c4_sonogashira Sonogashira Coupling: - Nonpolar solvents (Toluene) c2_substituent Substituent Effects: - Electron-donating groups at C6 (Inherent in 6-methyl)

Caption: Decision workflow for selecting a regioselective strategy.

References

Technical Support Center: Troubleshooting Reactions with 2,4-dichloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-dichloro-6-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during chemical reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

My reaction shows low to no yield. What are the common causes and how can I improve it?

Low or no product formation is a frequent issue. A systematic evaluation of the reaction components and conditions is crucial for identifying the root cause.

Potential Causes and Troubleshooting Steps:

  • Insufficiently Activated Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring is key to its reactivity. Ensure that your reaction conditions do not inadvertently decrease this activation.

  • Poor Leaving Group: While chlorine is a good leaving group, its reactivity can be influenced by reaction conditions.

  • Weak Nucleophile: The strength of your nucleophile is critical for a successful substitution.

  • Suboptimal Reaction Temperature: Temperature plays a significant role in reaction kinetics.

  • Inert Atmosphere: this compound and its reactions can be sensitive to air and moisture.

low_yield_troubleshooting

Caption: Decision diagram for controlling C4 vs. C2 regioselectivity.

My starting material is being consumed, but I am getting unexpected side products. What could be happening?

The formation of side products can be due to several reasons, including hydrolysis of the starting material or subsequent reactions of the desired product.

Common Side Products and Their Prevention:

  • Hydrolysis: this compound can be susceptible to hydrolysis, especially in the presence of water and base, leading to the formation of hydroxy-substituted pyrimidines. To avoid this, ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere. [1]* Di-substitution: If the desired product is a mono-substituted pyrimidine, the formation of a di-substituted product can occur if the reaction is run for too long, at too high a temperature, or with an excess of the nucleophile. Carefully control the stoichiometry and monitor the reaction progress closely. [2]* Homocoupling (in Suzuki reactions): This side reaction can be promoted by the presence of oxygen or catalyzed by palladium. Ensure thorough degassing of solvents and reagents.

Data Presentation

Table 1: Effect of Solvent and Base on the Regioselectivity of Amination of 6-Aryl-2,4-dichloropyrimidine

[3]

Entry Solvent Base C4/C2 Ratio Yield (%)
1 DMAc K₂CO₃ 70:30 95
2 BuOH i-Pr₂NEt 85:15 90

| 3 | THF | LiHMDS | 99:1 | 95 |

Reaction Conditions: Aliphatic secondary amine, Pd(OAc)₂/dppb catalyst, room temperature to 125 °C.

Table 2: Screening of Palladium Catalysts for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid

[4]

Entry Catalyst (mol%) Solvent Yield (%)
1 Pd(PPh₃)₄ (5) Toluene 25
2 Pd(OAc)₂ (5) / PPh₃ (10) Toluene 15
3 PdCl₂(dppf) (5) Toluene 30

| 4 | Pd(PPh₃)₄ (0.5) | 1,4-Dioxane/H₂O | 81 |

Reaction Conditions: K₂CO₃, 100 °C, microwave irradiation for 15 min.

Experimental Protocols

Protocol 1: General Procedure for Regioselective C4-Amination of this compound

This protocol is adapted from procedures for similar dichloropyrimidines and is optimized for C4 selectivity. [2] Materials:

  • This compound

  • Amine (1.0-1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppb, 2-4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1-1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow for C4-Amination

amination_workflow start Start dissolve_pyrimidine Dissolve this compound and Pd catalyst in anhydrous THF start->dissolve_pyrimidine prepare_amine In a separate flask, mix amine and LiHMDS in anhydrous THF dissolve_pyrimidine->prepare_amine add_amine Slowly add amine/base mixture to pyrimidine solution at RT prepare_amine->add_amine react Stir at room temperature and monitor by TLC/LC-MS add_amine->react quench Quench with saturated aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end End purify->end

References

Technical Support Center: Synthesis of 2,4-Dichloro-6-Methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-dichloro-6-methylpyrimidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the chlorination of 6-methyluracil (or its tautomer, 2,4-dihydroxy-6-methylpyrimidine) using either phosphoryl chloride (POCl₃) or triphosgene (bis(trichloromethyl) carbonate). Both methods have been reported to produce high yields when optimized.

Q2: What is the typical starting material for this synthesis?

A2: The most common starting material is 6-methyluracil, which exists in equilibrium with its tautomeric form, 2,4-dihydroxy-6-methylpyrimidine.

Q3: What are the main advantages of using triphosgene over phosphoryl chloride?

A3: Triphosgene is a solid and is often considered a safer alternative to gaseous phosgene, which can be a byproduct of other chlorinating agents.[1] Some protocols using triphosgene also report high yields and may offer simpler work-up procedures.[2]

Q4: What is the role of a tertiary amine, such as N,N-diethylaniline or pyridine, in the reaction with POCl₃?

A4: Tertiary amines act as acid scavengers, neutralizing the HCl generated during the chlorination reaction. This can help to drive the reaction to completion and prevent side reactions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the consumption of the starting material, 6-methyluracil.[3]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is heated for the recommended duration and at the optimal temperature. For POCl₃ reactions, temperatures typically range from 90-110°C for several hours.[3]

    • Poor Quality Reagents: Use freshly distilled POCl₃ and ensure the 6-methyluracil is dry. Moisture can decompose the chlorinating agent.

    • Inefficient Mixing: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially since the starting material may have low solubility.

  • Product Decomposition during Work-up:

    • Hydrolysis: this compound is susceptible to hydrolysis. During aqueous work-up, it is crucial to perform extractions quickly and efficiently. The use of a non-aqueous work-up or careful control of pH can mitigate this.

    • Excessive Heat: Avoid high temperatures during solvent removal (rotary evaporation) to prevent product degradation.

  • Side Reactions:

    • Vilsmeier-Haack Type Reactions: If dimethylformamide (DMF) is used as a solvent or is present as an impurity, formylation of the pyrimidine ring can occur, leading to byproducts.[4]

Issue 2: Difficulty in Product Purification

Possible Causes and Solutions:

  • Residual POCl₃:

    • Removal: Excess POCl₃ should be removed by distillation under reduced pressure before work-up.[3] Co-evaporation with a high-boiling inert solvent like toluene can also be effective.

    • Quenching: Carefully and slowly quench the reaction mixture by pouring it onto crushed ice. This hydrolyzes the remaining POCl₃. However, this should be done with caution in a well-ventilated fume hood.

  • Formation of Monochloro Byproducts:

    • Reaction Stoichiometry: Ensure a sufficient excess of the chlorinating agent is used to drive the reaction to the dichloro product.

    • Purification: Flash column chromatography or recrystallization can be used to separate the desired dichloro product from monochloro intermediates.

  • Tarry or Oily Product:

    • Impurities: This can be due to polymerization or other side reactions. Washing the crude product with a non-polar solvent like hexanes can help remove some impurities before further purification.

    • Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes, or other organic solvents) to obtain a crystalline solid.

Experimental Protocols and Data

Method 1: Chlorination using Phosphoryl Chloride (POCl₃)

This method is a widely used procedure for the synthesis of this compound.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine 6-methyluracil and POCl3 (optional: add tertiary amine) B Heat mixture to 90-110°C with stirring for 2-10 hours A->B C Monitor reaction by TLC/HPLC B->C D Cool reaction mixture C->D E Remove excess POCl3 (vacuum distillation) D->E F Quench with ice-water E->F G Extract with organic solvent (e.g., DCM, Ethyl Acetate) F->G H Wash organic layer, dry, and concentrate G->H I Purify crude product (Recrystallization or Chromatography) H->I

Caption: Workflow for the synthesis of this compound using POCl₃.

Detailed Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-methyluracil and an excess of phosphoryl chloride (POCl₃). A tertiary amine like N,N-diethylaniline can be added as an acid scavenger.

  • Heat the mixture to reflux (approximately 90-110°C) with vigorous stirring for 2 to 10 hours.[3]

  • Monitor the reaction for the disappearance of the starting material using TLC or HPLC.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess POCl₃ by distillation under reduced pressure.

  • Carefully pour the residue onto crushed ice with stirring in a well-ventilated fume hood.

  • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or flash column chromatography.

Quantitative Data Comparison for POCl₃ Method:

Starting MaterialChlorinating AgentBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
6-methylpyrimidine-2,4-diolPOCl₃--Reflux-84[3]
6-MethyluracilPOCl₃--90-1001090[3]
Method 2: Chlorination using Triphosgene

This method provides an alternative to using POCl₃ and has been reported to give high yields.

Troubleshooting Logic for Triphosgene Method:

G A Low Yield? B Check Reagent Quality (Triphosgene, Base, Solvent) A->B C Verify Reaction Conditions (Temperature, Time) A->C D Optimize Work-up (Washing, Extraction) A->D E Incomplete Reaction? B->E C->E F Product Loss during Purification? D->F

Caption: Troubleshooting logic for low yield in the triphosgene-based synthesis.

Detailed Protocol:

  • To a solution of 6-methyluracil and a tertiary amine (e.g., N,N-diethylaniline) in a suitable solvent (e.g., dichloroethane), slowly add a solution of triphosgene in the same solvent.[2]

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 6 hours).[2]

  • After cooling, wash the reaction mixture sequentially with water and dilute acid (e.g., HCl) to remove the tertiary amine.[2]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.[2]

Quantitative Data for Triphosgene Method:

Starting MaterialChlorinating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4,6-dihydroxyl-2-methylpyrimidineTriphosgeneN,N-DiethylanilineDichloroethaneReflux690-92[2]

References

Technical Support Center: Work-up Procedures for 2,4-Dichloro-6-methylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory synthesis involves the chlorination of 6-methyluracil (also known as 6-methylpyrimidine-2,4-diol) using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1] This reaction is typically heated to drive the conversion.

Q2: My synthesis of this compound from 6-methyluracil is incomplete. How can I improve the yield?

Low yields can often be attributed to insufficient reaction time or temperature. Monitoring the reaction progress by HPLC is recommended to ensure the starting material is fully consumed.[1] The reaction is typically conducted at elevated temperatures (90-100 °C) for several hours (around 8 hours).[1]

Q3: How do I properly quench a reaction mixture containing phosphorus oxychloride (POCl₃)?

Extreme caution must be exercised when quenching POCl₃ due to its highly exothermic reaction with water. A common and safer work-up procedure involves concentrating the reaction mixture to remove the majority of the POCl₃. The residue is then dissolved in a water-immiscible organic solvent like dichloromethane (DCM) and slowly added to a cold aqueous solution of a base, such as potassium carbonate (K₂CO₃), while maintaining a controlled temperature (<40°C).[1]

Q4: I am observing a poor yield after the aqueous work-up. What could be the cause?

Chloropyrimidines can be susceptible to hydrolysis, especially in aqueous basic or acidic conditions, which can lead to the formation of the corresponding hydroxy- or oxo-pyrimidines.[2] It is crucial to perform the aqueous work-up at low temperatures and to quickly neutralize and extract the product into an organic solvent.

Q5: What are the key safety precautions to consider when working with this compound and its synthesis reagents?

Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including eye protection, face shields, and gloves, should be worn. This compound itself is classified as a corrosive solid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Monitor the reaction by HPLC to ensure complete consumption of the starting material. Consider extending the reaction time or increasing the temperature if necessary.[1]
Hydrolysis of the product during aqueous work-up.Perform the aqueous work-up at low temperatures. Slowly add the reaction mixture to a cold, basic solution (e.g., K₂CO₃ solution) to neutralize acidic byproducts.[1]
Difficult Phase Separation During Extraction Formation of flocculent or slimy byproducts.Some work-ups of chloropyrimidine synthesis can result in difficult-to-separate mixtures.[2] Consider a non-aqueous work-up if possible, or try filtering the mixture before phase separation.
Product Contaminated with Starting Material (6-methyluracil) Incomplete reaction.See "Low Yield" above. Purification by column chromatography may be necessary to separate the product from the more polar starting material.
Product Contaminated with Phosphorus-Containing Impurities Incomplete removal of POCl₃ and its byproducts.After quenching, ensure thorough washing of the organic layer with water and brine. If phosphorus impurities persist, a distillation of the product might be required for high purity.[3]
Yellowish Color of the Final Product Presence of colored impurities.The crude product can be a yellow solid.[1] Recrystallization from a suitable solvent or treatment with activated carbon can be employed to decolorize the product.

Experimental Protocols

Synthesis of this compound from 6-Methyluracil[1]
  • Reaction Setup: In a flask equipped for heating and stirring under an inert atmosphere, charge 6-methyluracil (1.0 eq.) and phosphorus oxychloride (POCl₃, ~8 volumes).

  • Reaction Conditions: Heat the mixture to 90-100 °C and stir. The reaction mixture should turn into a clear solution after approximately 2 hours.

  • Monitoring: Continue heating for about 8 hours. Monitor the reaction progress by HPLC until the starting material (6-methyluracil) is consumed to below 0.1%.

  • Work-up - POCl₃ Removal: After the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the POCl₃.

  • Work-up - Quenching and Extraction:

    • Dissolve the residue in dichloromethane (DCM, ~10 volumes).

    • Slowly add the resulting solution dropwise to a 25% aqueous solution of potassium carbonate (K₂CO₃) while maintaining the temperature below 40 °C. The final pH of the aqueous layer should be between 3 and 4.

    • Separate the organic phase.

    • Extract the aqueous phase with another portion of DCM (~10 volumes).

  • Drying and Isolation:

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Filter the drying agent and wash the filter cake with DCM.

    • Evaporate the filtrate to dryness under reduced pressure at 40 °C to afford the product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Charge 6-methyluracil and POCl3 react Heat to 90-100 °C for ~8 hours start->react monitor Monitor by HPLC react->monitor concentrate Concentrate to remove excess POCl3 monitor->concentrate Reaction Complete dissolve Dissolve residue in DCM concentrate->dissolve quench Slowly add to cold aq. K2CO3 dissolve->quench extract Separate organic layer and extract aqueous layer quench->extract dry Dry combined organic layers (Na2SO4) extract->dry filter_evap Filter and evaporate solvent dry->filter_evap product This compound filter_evap->product

Caption: Synthesis and Work-up of this compound.

troubleshooting_logic Troubleshooting Low Yield start Low Product Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material present complete Reaction Complete check_reaction->complete No starting material solution_incomplete Increase reaction time or temperature incomplete->solution_incomplete check_workup Review Work-up Procedure complete->check_workup hydrolysis Potential Product Hydrolysis check_workup->hydrolysis solution_hydrolysis Ensure low temperature during quenching and extraction hydrolysis->solution_hydrolysis Yes extraction_issue Inefficient Extraction hydrolysis->extraction_issue No solution_extraction Perform multiple extractions with appropriate solvent extraction_issue->solution_extraction

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Amination of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the amination of dichloropyrimidines, offering potential causes and recommended solutions.

Problem 1: Poor Regioselectivity - Mixture of C4 and C2 Isomers

You are observing a mixture of C4- and C2-aminated pyrimidine isomers that are difficult to separate. This is a common challenge due to the often moderate inherent selectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines, which typically yields C4/C2 isomer ratios of only 1:1 to 4:1 with neutral nitrogen nucleophiles.[1]

Potential CauseRecommended Solution
Inherent Reactivity The C4(6) positions of the pyrimidine ring are generally more reactive than the C2 position towards nucleophilic attack.[2] However, this selectivity is often not absolute.
Reaction Conditions The choice of solvent, base, and temperature can significantly influence the regioselectivity.[1][3]
Nucleophile Type Neutral nitrogen nucleophiles often result in poor selectivity.[1]
Substituent Effects Electron-donating groups at the C6 position can reverse selectivity, favoring C2 substitution.[3][4]

To Enhance C4 Selectivity:

  • Palladium Catalysis: For 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed amination using a base like LiHMDS can dramatically favor the C4 isomer, achieving ratios greater than 30:1.[1][2]

  • Anionic Nucleophiles: Using anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase C4 selectivity even without a catalyst.[1]

  • Substituent Effects: The presence of an electron-withdrawing group at the C5 position of the pyrimidine ring inherently activates the C4 position for nucleophilic attack.[1]

To Enhance C2 Selectivity:

  • Tertiary Amine Nucleophiles: A highly effective strategy for achieving C2 selectivity on 2,4-dichloropyrimidines with a C5 electron-withdrawing group is to use tertiary amines as nucleophiles. This proceeds through an in-situ N-dealkylation of an intermediate.[1][5][6]

  • Blocking/Directing Groups: In more challenging cases, converting the C4-chloro to a 4-thiomethoxy group allows for exclusive amination at the C2 position.[1][7]

  • Use of a Surrogate: Employing 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate for the parent dichloropyrimidine can direct amination to the C2 position.[1][7]

Problem 2: Low or No Yield of Aminated Product

Your reaction is resulting in a low yield or no formation of the desired aminated pyrimidine.

Potential CauseRecommended Solution
Insufficient Reaction Temperature For catalyst-free SNAr, high temperatures (e.g., 140 °C in DMF) are often required. For Pd-catalyzed reactions, temperatures around 80-120 °C are common, but may need optimization.[8]
Inappropriate Base The choice of base is critical. For catalyst-free reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Pd-catalyzed aminations, strong bases such as NaOtBu or LiHMDS are often employed.[8]
Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. Bulky, electron-rich ligands are often effective. It is recommended to screen a variety of ligands.[8][9]
Insufficient Amine Equivalents Using a stoichiometric amount of the amine may not be sufficient. Increasing the equivalents of the amine (e.g., 2-4 equivalents) can often improve the reaction outcome.[8][10]
Solvent Effects The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF, dioxane, or THF are commonly used.[8]

Problem 3: Formation of Multiple Side Products

You are observing the formation of significant side products, complicating purification.

Side ProductMitigation Strategy
Di-heteroarylation/Oligomerization This is particularly problematic in Pd-catalyzed reactions. Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the formation of the desired mono-aminated product. Adjusting the catalyst and ligand system can also help control this side reaction.[8][10]
Solvolysis Products When using alcohol-based solvents (e.g., ethanol) in the presence of a base, the corresponding alkoxide can act as a nucleophile, leading to the formation of alkoxy-substituted pyrimidines. If solvolysis is an issue, switching to a non-alcoholic solvent like dioxane or toluene is recommended.[8][11]
Hydrolysis of Chloro-substituent The presence of water in the reaction mixture can lead to the hydrolysis of the chloro group, forming the corresponding hydroxypyrimidine. Ensure the use of anhydrous solvents and reagents to minimize this side reaction.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for nucleophilic substitution on dichloropyrimidines?

For 2,4-dichloropyrimidines, the reactivity of each position generally follows the order C4(6) > C2 » C5.[2] This preference is observed for both palladium-catalyzed reactions and SNAr displacements.[2]

Q2: How do substituents on the pyrimidine ring affect regioselectivity in the amination of 2,4-dichloropyrimidines?

Substituents have a profound effect on regioselectivity:

  • Electron-withdrawing groups (EWGs) at C5: These groups enhance the natural preference for substitution at the C4 position.[1][3]

  • Electron-donating groups (EDGs) at C6: These groups can reverse the typical selectivity, making the C2 position more favorable for nucleophilic attack.[3][4]

Q3: Can I achieve selective monoamination of 4,6-dichloropyrimidine?

Yes, selective monoamination of 4,6-dichloropyrimidine can be achieved in high yields under catalyst-free conditions.[1][10] The introduction of a second amino group is more challenging due to the electron-donating effect of the first and typically requires Pd-catalysis.[1][10]

Q4: For a palladium-catalyzed amination, what are some key experimental considerations?

  • Exclusion of Air and Moisture: The active palladium(0) catalyst is sensitive to air. It is crucial to set up the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous reagents and solvents.[12]

  • Catalyst and Ligand Choice: The combination of the palladium source and phosphine ligand is critical. Pre-formed catalysts can offer more reliable results than generating the active catalyst in situ from sources like Pd(OAc)₂.[9][13]

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu are common. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures.[12]

Quantitative Data Summary

Table 1: Comparison of SNAr and Pd-Catalyzed Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with Secondary Amines

EntrySecondary AmineSNAr Conditions (C4:C2 Ratio)Pd-Catalyzed Conditions (C4:C2 Ratio)
1Dibutylamine70:30>97:3
2Pyrrolidine79:21>97:3
3Piperidine76:24>97:3
4Morpholine82:18>97:3
5N-Methylpiperazine81:19>97:3
6Indoline75:2594:6

Data adapted from a study on highly regioselective amination.[2] SNAr conditions typically involved K₂CO₃ in DMAc, while Pd-catalyzed conditions used Pd(OAc)₂/dppb with LiHMDS in THF.

Key Experimental Protocols

Protocol 1: General Procedure for Highly C4-Selective Pd-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine

This protocol is adapted from a method developed for high C4 regioselectivity.[1]

  • Catalyst Preparation: In a glovebox, add Pd(OAc)₂ (1-2 mol %) and dppb (1,4-bis(diphenylphosphino)butane, 1-2 mol %) to an oven-dried flask.

  • Reaction Setup: Remove the flask from the glovebox, and add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) followed by anhydrous THF.

  • Amine-Base Premixing: In a separate flask, add the secondary amine (1.1 equiv) and cool the solution to the desired reaction temperature (e.g., -20 °C). Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise.

  • Reaction Execution: Add the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst.

  • Monitoring and Workup: Stir the reaction at the set temperature for 1 hour, monitoring by TLC or HPLC.

Protocol 2: General Procedure for C2-Selective Amination using a Tertiary Amine

This protocol is based on the strategy of using tertiary amines to direct substitution to the C2 position on a C5-nitro-substituted dichloropyrimidine.[1]

  • Reaction Setup: To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in chloroform (CHCl₃), add the tertiary amine (e.g., triethylamine, 2.0 equiv).

  • Reaction Execution: Stir the mixture at room temperature for 1 hour.

  • Monitoring and Workup: Monitor the reaction progress by TLC. Upon completion, the solvent is removed under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel.

Visualized Workflows and Logic

Troubleshooting_Workflow start Start: Amination of Dichloropyrimidine issue Identify Primary Issue start->issue low_yield Low or No Yield issue->low_yield Low Conversion poor_selectivity Poor Regioselectivity (C2/C4 Mixture) issue->poor_selectivity Isomer Mixture side_products Multiple Side Products issue->side_products Impure Product check_temp_base Check Temperature & Base Strength (Increase temp for SNAr, optimize for Pd-cat) low_yield->check_temp_base enhance_c4 Goal: Enhance C4 Selectivity poor_selectivity->enhance_c4 C4 desired enhance_c2 Goal: Enhance C2 Selectivity poor_selectivity->enhance_c2 C2 desired check_solvent Switch to Anhydrous, Aprotic Solvent (e.g., Dioxane, Toluene) side_products->check_solvent Solvolysis/Hydrolysis observed control_stoichiometry Control Amine Stoichiometry (Excess can drive side reactions) side_products->control_stoichiometry Oligomerization observed check_catalyst Review Pd-Catalyst/Ligand System (Screen ligands) check_temp_base->check_catalyst If Pd-catalyzed check_equivalents Increase Amine Equivalents check_catalyst->check_equivalents use_pd_cat Use Pd-Catalysis with LiHMDS enhance_c4->use_pd_cat use_anionic_nu Use Anionic Nucleophile enhance_c4->use_anionic_nu use_tert_amine Use Tertiary Amine Nucleophile (on C5-EWG substrate) enhance_c2->use_tert_amine use_blocking_group Use C4-Blocking Group (e.g., -SMe) enhance_c2->use_blocking_group

Caption: Troubleshooting workflow for dichloropyrimidine amination.

Amination_Strategy_Selector start Desired Regiochemistry? c4_selective C4-Selective Amination start->c4_selective C4 Position c2_selective C2-Selective Amination start->c2_selective C2 Position substrate_check_c4 Substrate: 6-Aryl-2,4-dichloropyrimidine? c4_selective->substrate_check_c4 substrate_check_c2 Substrate: C5-EWG-2,4-dichloropyrimidine? c2_selective->substrate_check_c2 pd_cat_protocol RECOMMENDATION: Pd-Catalyzed Amination (e.g., with LiHMDS base) substrate_check_c4->pd_cat_protocol Yes snar_protocol RECOMMENDATION: S(N)Ar with Anionic Nucleophile (e.g., pre-formed anilide) substrate_check_c4->snar_protocol No tert_amine_protocol RECOMMENDATION: S(N)Ar with Tertiary Amine substrate_check_c2->tert_amine_protocol Yes blocking_group_protocol For other substrates: Consider C4-blocking group strategy substrate_check_c2->blocking_group_protocol No

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Assignments of 2,4-dichloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of the NMR Spectra of 2,4-dichloro-6-methylpyrimidine and its Analogue, 2,4-dichloropyrimidine.

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for this compound and the structurally related 2,4-dichloropyrimidine. The information presented is intended to aid in the structural elucidation and quality control of these and similar compounds, which are valuable intermediates in medicinal chemistry and materials science.

¹H and ¹³C NMR Spectral Data Comparison

The following table summarizes the experimental ¹H and ¹³C NMR spectral data for this compound and 2,4-dichloropyrimidine. The data has been compiled from publicly available spectral databases.

CompoundAtom Label¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
This compound H-57.48s (singlet)126.3
CH₃2.60s (singlet)24.5
C-2--163.5
C-4--170.0
C-6--162.0
2,4-dichloropyrimidine H-57.65d (doublet)125.1
H-68.68d (doublet)158.9
C-2--161.8
C-4--161.8

Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard (e.g., TMS at 0 ppm). The exact chemical shifts can vary slightly depending on the solvent, concentration, and experimental temperature.

Experimental Protocol

The following is a typical experimental protocol for acquiring ¹H and ¹³C NMR spectra for chlorinated pyrimidine derivatives.

Sample Preparation:

  • Dissolution: Accurately weigh 10-20 mg of the solid compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the solubility of this compound in chloroform, deuterated chloroform (CDCl₃) is a common choice.

  • Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is typically used.

  • Temperature: Spectra are usually acquired at room temperature (approximately 298 K).

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.

    • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is commonly employed.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

    • Spectral Width: A wider spectral width of around 200-220 ppm is necessary.

    • Number of Scans: A significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope; this can range from several hundred to several thousand scans.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is typical.

Data Processing:

The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard or the residual solvent peak.

Structural Assignment and Visualization

The chemical structure of this compound with atom numbering is presented below. This numbering corresponds to the assignments in the data table.

Caption: Structure of this compound with atom numbering.

comparing reactivity of 2,4-dichloro-6-methylpyrimidine with other dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,4-dichloro-6-methylpyrimidine with other common dichloropyrimidine isomers, namely 2,4-dichloropyrimidine and 4,6-dichloropyrimidine. The information presented herein is intended to assist researchers in selecting the appropriate building blocks for the synthesis of complex molecules, particularly in the context of drug discovery and development. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key reaction pathways.

Introduction to Dichloropyrimidine Reactivity in Medicinal Chemistry

Dichloropyrimidines are a class of heterocyclic compounds that serve as versatile scaffolds in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr). The strategic functionalization of dichloropyrimidines allows for the introduction of diverse substituents, enabling the exploration of chemical space in drug design.

The reactivity and regioselectivity of nucleophilic substitution on the pyrimidine ring are significantly influenced by the positions of the chlorine atoms and the electronic nature of other substituents. Generally, the electrophilicity of the carbon atoms in the pyrimidine ring follows the order C4(6) > C2 > C5. This preference is attributed to the superior stabilization of the negatively charged Meisenheimer intermediate when nucleophilic attack occurs at the positions para or ortho to the ring nitrogens. However, this inherent reactivity can be modulated by the presence of other functional groups on the pyrimidine core.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry, allowing for the facile introduction of amine, alcohol, and thiol functionalities. The relative reactivity of the chloro-substituents is a critical consideration in synthetic planning.

General Reactivity Trends
  • 2,4-Dichloropyrimidine: In the absence of other substituents, the C4 position is generally more reactive towards nucleophiles than the C2 position. However, this selectivity is often moderate, and mixtures of isomers can be obtained.[1]

  • 4,6-Dichloropyrimidine: This symmetrical isomer exhibits high reactivity at both the C4 and C6 positions, making selective mono-substitution challenging without careful control of reaction conditions.[2]

  • This compound: The presence of the electron-donating methyl group at the C6 position influences the electronic distribution within the pyrimidine ring. Theoretical studies and experimental observations suggest that electron-donating substituents at the C6 position can enhance the reactivity of the C2 position relative to the C4 position.[3][4] This is attributed to the alteration of the LUMO (Lowest Unoccupied Molecular Orbital) distribution, making the C2 position more susceptible to nucleophilic attack.[3]

Quantitative Comparison of Reaction Yields and Regioselectivity

Direct, side-by-side quantitative kinetic data for the reactivity of these specific dichloropyrimidines under identical conditions is limited in the literature. However, by compiling data from various sources, a comparative overview can be established. It is crucial to consider the specific reaction conditions when interpreting these results.

Table 1: Comparison of Yields and Regioselectivity in Amination Reactions

DichloropyrimidineNucleophileReaction ConditionsC4/C6 Product Yield (%)C2 Product Yield (%)C4:C2 RatioReference
2,4-DichloropyrimidineAnilineK₂CO₃, DMAc, rtMajorMinor2:1[1]
2,4-DichloropyrimidineDiethylamineK₂CO₃, DMAc, rtMajorMinor2:1[1]
4,6-DichloropyrimidineAdamantylalkylaminesK₂CO₃, DMF, 140 °C60-95 (mono-aminated)-N/A[1]
2,4-Dichloro-6-phenylpyrimidineDiethylaminePd(OAc)₂, dppb, LiHMDS, THF, -20 °C90<3>30:1[1]
2,4-Dichloro-5-nitropyrimidineTriethylamineCHCl₃, rt-~90Excellent C2 selectivity[5]

Note: The data presented is compiled from different studies and should be used for qualitative comparison. The enhanced C4 selectivity in the case of 6-phenyl-2,4-dichloropyrimidine with palladium catalysis highlights the influence of both the substituent and the reaction conditions. The C2 selectivity for 2,4-dichloro-5-nitropyrimidine with tertiary amines is a notable exception to the general C4 preference.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and hetero-biaryl structures.

General Reactivity Trends

The regioselectivity of Suzuki coupling on dichloropyrimidines generally mirrors that of SNAr reactions, with the C4 position being the more reactive site for oxidative addition of the palladium catalyst.[6]

  • 2,4-Dichloropyrimidine: Exhibits a strong preference for mono-arylation at the C4 position.[6]

  • 4,6-Dichloropyrimidine: Mono-arylation is also favored.[2]

  • This compound: The influence of the C6-methyl group on the regioselectivity of Suzuki coupling is less documented in direct comparative studies. However, based on electronic effects, a potential for altered selectivity or reactivity at the C2 position exists.

Quantitative Comparison of Reaction Yields in Suzuki Coupling

The following table summarizes representative yields for the Suzuki coupling of different dichloropyrimidines.

Table 2: Comparison of Yields in Suzuki-Miyaura Coupling Reactions

DichloropyrimidineBoronic AcidCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)81[7][8]
2,4-DichloropyrimidineVarious arylPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)65-95[7]
4,6-DichloropyrimidineVarious arylPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80Good to Excellent[2]
2,4-Dichloro-6-phenylpyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8095[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for nucleophilic aromatic substitution and Suzuki coupling of dichloropyrimidines.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination) of Dichloropyrimidines

This protocol describes a typical procedure for the mono-amination of a dichloropyrimidine.

Materials:

  • Dichloropyrimidine (e.g., this compound) (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 equiv)

  • Solvent (e.g., DMF, DMAc, or Ethanol)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the dichloropyrimidine and the solvent.

  • Add the amine to the stirred solution.

  • Add the base to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., room temperature to 140 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of Dichloropyrimidines

This protocol is adapted from a procedure optimized for the efficient Suzuki coupling of 2,4-dichloropyrimidines.[7]

Materials:

  • Dichloropyrimidine (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane and Water (2:1 mixture)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the dichloropyrimidine, arylboronic acid, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Purge the vial with argon for 5-10 minutes.

  • Add the Pd(PPh₃)₄ catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further clarify the synthetic strategies discussed, the following diagrams illustrate the key reaction pathways and a general experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway DCP Dichloropyrimidine Meisenheimer Meisenheimer Intermediate DCP->Meisenheimer + Nu-H Nu Nucleophile (Nu-H) Product Substituted Pyrimidine Meisenheimer->Product - HCl Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Ar-X Ar-X Ar-X->Oxidative\nAddition R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Experimental_Workflow start Start reactants Combine Reactants, Solvent, and Catalyst/Base start->reactants reaction Heat/Stir for Specified Time reactants->reaction workup Quench Reaction, Aqueous Workup reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

References

A Comparative Spectroscopic Guide to the Reaction Products of 2,4-dichloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of various reaction products derived from 2,4-dichloro-6-methylpyrimidine. The data presented herein, supported by detailed experimental protocols, is intended to serve as a valuable resource for the identification, characterization, and further development of novel pyrimidine-based compounds.

Introduction

This compound is a versatile precursor in organic synthesis, offering two reactive chlorine sites for nucleophilic substitution and cross-coupling reactions. The regioselectivity of these reactions and the nature of the resulting products can be finely tuned by reaction conditions and the choice of reagents. Understanding the spectroscopic signatures of these diverse products is crucial for reaction monitoring, structural elucidation, and quality control in drug discovery and materials science. This guide compares the spectroscopic data (NMR, IR, and Mass Spectrometry) of two primary classes of reaction products: those arising from nucleophilic aromatic substitution (SNAr) and those from Palladium-catalyzed cross-coupling reactions.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for representative reaction products of this compound.

Table 1: Spectroscopic Data for Nucleophilic Substitution Products
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
2-Amino-4-chloro-6-methylpyrimidine 7.26 (s, 2H, NH2), 6.55 (s, 1H, Ar-H), 2.35 (s, 3H, CH3)163.1, 162.5, 160.8, 110.2, 23.83450-3300 (N-H), 1640 (C=N), 1580 (C=C), 780 (C-Cl)143 [M]+
4-Anilino-2-chloro-6-methylpyrimidine 8.50 (s, 1H, NH), 7.65-7.10 (m, 5H, Ar-H), 6.80 (s, 1H, Py-H), 2.45 (s, 3H, CH3)162.8, 161.5, 158.9, 138.2, 129.1, 124.5, 121.0, 105.5, 24.13350 (N-H), 1610 (C=N), 1575 (C=C), 750 (C-Cl)219 [M]+
2-Chloro-4-methoxy-6-methylpyrimidine 6.70 (s, 1H, Ar-H), 4.00 (s, 3H, OCH3), 2.40 (s, 3H, CH3)171.5, 163.0, 159.5, 102.0, 55.0, 24.02950 (C-H), 1600 (C=N), 1560 (C=C), 1050 (C-O), 790 (C-Cl)158 [M]+
Table 2: Spectroscopic Data for Cross-Coupling Reaction Products
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
4-(4-Methoxyphenyl)-2,6-di(pyridin-2-yl)pyrimidine 8.80-7.20 (m, 12H, Ar-H), 4.00 (s, 3H, OCH3)164.5, 157.0, 150.0, 137.0, 129.0, 124.0, 114.0, 112.0, 55.53050 (Ar C-H), 1600 (C=N), 1580, 1500 (C=C), 1250 (C-O)379 [M]+
4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidine 8.90-7.10 (m, Ar-H and vinyl-H)164.0, 157.5, 150.2, 137.1, 136.0, 130.0, 128.5, 124.3, 122.0, 113.03060 (Ar C-H), 1610 (C=C vinyl), 1590 (C=N), 1570 (C=C)Varies with aryl group

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile) is treated with the desired nucleophile (1.0-1.2 eq) and a base (e.g., triethylamine, potassium carbonate) if necessary. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

General Procedure for Suzuki Cross-Coupling

To a degassed mixture of this compound (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added a base (e.g., Na2CO3, K3PO4, 2.0-3.0 eq). The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired product.

Spectroscopic Analysis
  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film on NaCl plates. The absorption frequencies are reported in wavenumbers (cm-1).

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. The mass-to-charge ratios (m/z) of the molecular ion and significant fragments are reported.

Visualizations

Reaction_Pathways Reaction Pathways of this compound cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Palladium-Catalyzed Cross-Coupling reactant This compound snar_product1 2-Amino-4-chloro-6-methylpyrimidine reactant->snar_product1 R-NH2 snar_product2 4-Anilino-2-chloro-6-methylpyrimidine reactant->snar_product2 Aniline snar_product3 2-Chloro-4-methoxy-6-methylpyrimidine reactant->snar_product3 CH3O- intermediate 2,6-di(pyridin-2-yl)-4-methylpyrimidine reactant->intermediate 2-pyridyl-SnBu3 Pd(0) coupling_product1 4-Aryl-2,6-di(pyridin-2-yl)pyrimidine coupling_product2 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidine intermediate->coupling_product1 Ar-B(OH)2 Pd(0) intermediate->coupling_product2 Ar-CHO Aldol Condensation

Caption: Reaction pathways of this compound.

Experimental_Workflow General Experimental and Analytical Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Reactants + Solvents reaction Reaction Setup (Temperature, Time, Atmosphere) start->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Purified Product purification->product nmr NMR (1H, 13C) product->nmr ir FT-IR product->ir ms Mass Spectrometry product->ms

Caption: General experimental and analytical workflow.

Conclusion

The spectroscopic analysis of this compound reaction products reveals distinct and predictable patterns. Nucleophilic substitution reactions, which are highly regioselective, lead to products with characteristic shifts in NMR and specific vibrational modes in IR, clearly indicating the position of substitution. Cross-coupling reactions, on the other hand, introduce more complex aromatic systems, resulting in more intricate NMR spectra and characteristic IR bands corresponding to the newly formed carbon-carbon bonds. This guide provides a foundational dataset and standardized protocols to aid in the synthesis and characterization of novel pyrimidine derivatives, facilitating their application in medicinal chemistry and materials science.

A Comparative Guide to the Synthesis of 2,4-dichloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key chemical intermediates is paramount. 2,4-dichloro-6-methylpyrimidine is a crucial building block in the synthesis of a variety of bioactive molecules. This guide provides a detailed comparison of alternative synthesis routes for this compound, complete with experimental data, protocols, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.

Comparative Performance of Synthesis Routes

The following table summarizes the quantitative data for the different synthesis routes to this compound, providing a clear comparison of their efficiency and reaction conditions.

ParameterRoute 1: Chlorination of 6-Methyluracil with POCl₃Route 2: Synthesis of 6-Methyluracil from Ethyl Acetoacetate and UreaRoute 3: Alternative Chlorination with Triphosgene
Starting Materials 6-Methyluracil, Phosphoryl ChlorideEthyl Acetoacetate, Urea, Sodium Hydroxide4,6-dihydroxy-2-methylpyrimidine, Triphosgene, N,N-Diethylaniline
Key Reagents POCl₃HCl, NaOH, EthanolTriphosgene, N,N-Diethylaniline
Reaction Time ~10 hours5-7 days~6-8 hours
Temperature 90-100 °CRoom Temp. then 95 °CReflux (~87 °C)
Yield 84-90%71-77%90-92%
Purity >99% (by HPLC)High PurityNot explicitly stated

Synthesis Route Overviews

The primary and most direct route to this compound involves the chlorination of 6-methyluracil. However, the synthesis of 6-methyluracil itself from basic starting materials constitutes a broader synthetic pathway. An alternative, more environmentally conscious chlorination method using triphosgene has also been reported for a closely related analogue.

Route 1: Chlorination of 6-Methyluracil with Phosphoryl Chloride

This is the most common and direct method for the synthesis of this compound. It involves the treatment of 6-methyluracil (or its tautomer, 6-methylpyrimidine-2,4-diol) with a strong chlorinating agent, typically phosphoryl chloride (POCl₃).[1] This reaction effectively replaces the hydroxyl groups on the pyrimidine ring with chlorine atoms.

Route_1 cluster_reactants 6-Methyluracil 6-Methyluracil POCl3 POCl3 Heat Heat Heat->Intermediate Product This compound Intermediate->Product Chlorination

Caption: Chlorination of 6-Methyluracil using POCl₃.

Route 2: Synthesis of 6-Methyluracil from Ethyl Acetoacetate and Urea

This route provides the precursor for Route 1. It is a classic Biginelli-type condensation reaction. Ethyl acetoacetate and urea are condensed in the presence of an acid catalyst to form β-uraminocrotonic ester, which is then cyclized with sodium hydroxide and subsequently acidified to yield 6-methyluracil.[2]

Route_2 cluster_reactants Ethyl_Acetoacetate Ethyl_Acetoacetate Condensation Condensation Ethyl_Acetoacetate->Condensation Urea Urea Urea->Condensation Cyclization Cyclization Condensation->Cyclization β-uraminocrotonic ester Product 6-Methyluracil Cyclization->Product

Caption: Synthesis of 6-Methyluracil from Ethyl Acetoacetate and Urea.

Route 3: Alternative Chlorination with Triphosgene

As a safer alternative to the highly toxic and corrosive phosphoryl chloride, triphosgene can be used as a chlorinating agent for dihydroxypyrimidines.[3] This method is reported for the synthesis of 4,6-dichloro-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine, a positional isomer of the precursor in Route 1. The reaction proceeds in the presence of a base, such as N,N-diethylaniline, in a suitable solvent like dichloroethane.[3] This approach is noted for its operational safety and suitability for industrial-scale production.[3]

Route_3 cluster_reactants Dihydroxypyrimidine 4,6-dihydroxy- 2-methylpyrimidine Product 4,6-dichloro- 2-methylpyrimidine Dihydroxypyrimidine->Product Chlorination Triphosgene Triphosgene Triphosgene->Product Base N,N-Diethylaniline Base->Product

Caption: Alternative Chlorination using Triphosgene.

Experimental Protocols

Protocol for Route 1: Chlorination of 6-Methyluracil with Phosphoryl Chloride

This protocol is adapted from a large-scale synthesis.[1]

  • Reaction Setup: In a 20 L flask, charge 6-methyluracil (1.0 kg, 7.9 mol) and phosphoryl chloride (8.0 L).

  • Heating: Stir the mixture and heat to 90-100 °C under an inert atmosphere. The mixture should become a clear solution after approximately 2 hours.

  • Reaction Monitoring: Continue heating at 90-100 °C for about 8 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<0.1%).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the phosphoryl chloride.

    • Add dichloromethane (DCM, 10.0 L) to the residue.

    • Slowly add the resulting solution dropwise to a 25% aqueous solution of potassium carbonate (K₂CO₃) while maintaining the temperature below 40 °C. The final pH of the aqueous layer should be 3-4.

    • Separate the organic phase and extract the aqueous phase with DCM (10.0 L).

    • Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the mixture and wash the filter cake with DCM (2 x 500 mL). Evaporate the filtrate to dryness at 40 °C under reduced pressure. Dry the resulting solid at 40 °C to yield the product.

Protocol for Route 2: Synthesis of 6-Methyluracil from Ethyl Acetoacetate and Urea

This protocol is based on the procedure from Organic Syntheses.[2]

  • Condensation:

    • In a 5-inch crystallizing dish, stir finely powdered urea (80 g, 1.33 moles) into a mixture of ethyl acetoacetate (160 g, 1.23 moles), absolute alcohol (25 cc), and ten drops of concentrated hydrochloric acid.

    • Mix the reagents well, cover the dish loosely with a watch glass, and place it in a vacuum desiccator over concentrated sulfuric acid.

    • Evacuate the desiccator continuously with a water pump until the mixture is dry (approximately 5-7 days). The crude β-uraminocrotonic ester will be obtained.

  • Cyclization and Isolation:

    • Stir the dry, finely powdered crude β-uraminocrotonic ester (200-205 g) into a solution of sodium hydroxide (80 g, 2 moles) in 1.2 L of water at 95 °C.

    • Cool the clear solution to 65 °C and carefully acidify by the slow addition of concentrated hydrochloric acid with stirring.

    • 6-methyluracil will precipitate. Cool the mixture, and then collect the product on a filter.

    • Wash the product with cold water, alcohol, and ether, and then air-dry.

Protocol for Route 3: Alternative Chlorination with Triphosgene

This protocol is for a related isomer but demonstrates the general method.[3]

  • Reaction Setup: In a 250 mL three-necked flask, add 4,6-dihydroxy-2-methylpyrimidine (10 g, 0.08 mol), N,N-diethylaniline (29.8 g, 0.2 mol), and dichloroethane (60 mL).

  • Addition of Chlorinating Agent: Heat the mixture to reflux. Slowly add a solution of triphosgene (83 g, 0.2 mol) in 40 mL of dichloroethane.

  • Reaction: Maintain the reflux for 6 hours.

  • Work-up:

    • Wash the reaction mixture successively with 100 mL of water, 100 mL of 4 mol/L hydrochloric acid, and 100 mL of water.

    • Dry the organic layer with anhydrous sodium sulfate and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a faint yellow solid. Recrystallize from 50 mL of dichloroethane, and decolorize with activated carbon to obtain the final product.

References

A Comparative Guide to the Suzuki Coupling of 2,4-dichloro-6-methylpyrimidine and 2,4-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a fundamental core in a vast array of biologically active compounds and approved pharmaceuticals, including anticancer and antiviral agents.[1][2] The functionalization of halogenated pyrimidines through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a cornerstone of modern medicinal chemistry for creating diverse compound libraries.[1][2][3] This guide provides a detailed comparison of the Suzuki coupling performance of 2,4-dichloro-6-methylpyrimidine and its parent compound, 2,4-dichloropyrimidine, supported by experimental data and protocols.

Performance Comparison in Suzuki Coupling

The introduction of a methyl group at the C6 position of the 2,4-dichloropyrimidine core can influence the electronic properties and steric environment of the molecule, thereby affecting its reactivity in Suzuki coupling reactions. While direct side-by-side comparative studies under identical conditions are not extensively documented in the reviewed literature, a clear understanding of the regioselectivity and reactivity can be synthesized from existing data.

For 2,4-dichloropyrimidines, the Suzuki coupling reaction demonstrates a strong regioselective preference for substitution at the C4 position.[1][3][4] This is attributed to the greater electrophilicity and the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[1][3] The presence of a methyl group at the C6 position, an electron-donating group, is not expected to alter this inherent regioselectivity. However, it can modulate the overall reactivity. Studies on 2,4-dichloropyrimidines with various substituents at the C6 position have shown that both electron-donating and electron-withdrawing groups do not significantly affect the reaction yield, with some exceptions leading to lower yields.[5]

Below is a summary of typical reaction conditions and outcomes for the mono-arylation of 2,4-dichloropyrimidine. Data for this compound is inferred from studies on similarly substituted pyrimidines.

Parameter2,4-dichloropyrimidineThis compound (Inferred)
Substrate 2,4-dichloropyrimidineThis compound
Boronic Acid Aryl and Heteroaryl Boronic AcidsAryl and Heteroaryl Boronic Acids
Catalyst Pd(PPh₃)₄ (0.5 - 5 mol%)Pd(PPh₃)₄
Base K₂CO₃, K₃PO₄K₂CO₃, K₃PO₄
Solvent 1,4-Dioxane/H₂O, Alcoholic mixtures1,4-Dioxane/H₂O
Temperature 55 - 100 °C (Conventional Heating), 100 °C (Microwave)80 - 110 °C (Conventional Heating), 100 °C (Microwave)
Reaction Time 12 hours (Conventional Heating), 15 minutes (Microwave)Similar to 2,4-dichloropyrimidine, potentially slightly longer due to steric hindrance.
Yields Good to excellent for C4-mono-arylation.[1][2]Generally good, though potentially slightly lower than the unsubstituted analog depending on the boronic acid.
Regioselectivity Strong preference for C4-substitution.[1][3][4]Expected to retain a strong preference for C4-substitution.

Experimental Protocols

Detailed methodologies for the Suzuki coupling of dichloropyrimidines are crucial for reproducibility and adaptation in a research setting.

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-dichloropyrimidine[1][3]

This protocol highlights an efficient, microwave-assisted method for the regioselective mono-arylation of 2,4-dichloropyrimidine.

  • Reaction Setup : In a microwave reactor vial, combine 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Catalyst Addition : Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Solvent Addition : Add a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).

  • Inert Atmosphere : Flush the vial with argon.

  • Microwave Irradiation : Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.

  • Work-up : After cooling, extract the mixture with ethyl acetate and wash with brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Conventional Heating Suzuki Coupling of a Substituted 2,4-dichloropyrimidine

This protocol provides a general method using conventional heating, which can be adapted for this compound.

  • Reaction Setup : To a Schlenk flask under an inert atmosphere, add the substituted 2,4-dichloropyrimidine (1.0 equiv), the arylboronic acid (1.1 equiv), and a base such as K₃PO₄.

  • Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition : Add an anhydrous solvent such as 1,4-dioxane.

  • Reaction Conditions : Stir the reaction mixture at a temperature ranging from 70-80 °C.

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, work up the reaction by extraction with an organic solvent and washing with water and brine.

  • Purification : Dry the organic layer, concentrate, and purify the product by chromatography.

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the key stages of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r1 R-Pd(II)-R' L_n transmetalation->pd_r_r1 reductive_elimination Reductive Elimination pd_r_r1->reductive_elimination reductive_elimination->pd0 product 4-Aryl-2-chloropyrimidine (R-R') reductive_elimination->product R-R' pyrimidine 2,4-Dichloropyrimidine (R-X) pyrimidine->oxidative_addition R-X boronic_acid Ar-B(OH)₂ (R'-BY₂) boronic_acid->transmetalation R'-B(OH)₂ base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Dichloropyrimidine, Boronic Acid, and Base start->reagents catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (e.g., Argon) solvent->inert reaction Heat Reaction Mixture (Conventional or Microwave) inert->reaction workup Cool and Perform Aqueous Work-up reaction->workup purification Purify by Column Chromatography workup->purification product Obtain Pure Product purification->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

A Comparative Guide to the Mechanistic Nuances of 2,4-Dichloro-6-methylpyrimidine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of pyrimidine building blocks, 2,4-dichloro-6-methylpyrimidine stands out as a versatile and economically significant starting material. Its reactivity is characterized by a delicate interplay of electronic and steric factors, offering multiple avenues for selective substitution. This guide provides an objective comparison of the mechanistic pathways governing the reactions of this compound, supported by experimental data, to inform synthetic strategy and catalyst selection.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Chlorines

The electron-deficient nature of the pyrimidine ring renders it susceptible to nucleophilic aromatic substitution (SNAr). In the case of this compound, the two chlorine atoms at the C2 and C4 positions present a classic case of regioselective reactivity.

Generally, nucleophilic attack is favored at the C4 position. This preference is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge in the Meisenheimer intermediate through resonance, as compared to the ortho-nitrogen (N3) for C2 attack. However, this inherent selectivity can be modulated, and in some cases, reversed, by the nature of the substituents on the pyrimidine ring and the choice of the nucleophile. For instance, the presence of an electron-donating group at the C6 position can steer the substitution towards the C2 position.[1]

A notable exception to the C4 selectivity is observed in the reaction of 2,4-dichloropyrimidines bearing an electron-withdrawing substituent at the C5 position with tertiary amine nucleophiles, which exhibit excellent C2 selectivity.[2][3]

Table 1: Comparison of Regioselectivity in SNAr Reactions of Dichloropyrimidines

SubstrateNucleophileConditionsMajor ProductYield (%)Reference
2,4-Dichloro-5-nitropyrimidineDiethylamineCHCl₃, rt, 1hC4-substitutionMixture[2]
2,4-Dichloro-5-nitropyrimidineTriethylamineCHCl₃, rt, 1hC2-substitution73[2]
2,4-Dichloro-6-methoxypyrimidineBromide (computational)N/AC2-substitution favoredN/A[1]
2,4,6-TrichloropyrimidineN-sodium carbamatesDMF, rt, 15-30 minC4/C6-disubstitutionGood[4]

Palladium-Catalyzed Cross-Coupling: The Power of the Ligand

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become indispensable tools for the synthesis of complex molecules. The regioselectivity of these reactions on this compound is highly dependent on the catalyst system, particularly the choice of palladium precatalyst and the ancillary ligands.

Conventional palladium catalysts often favor coupling at the more electrophilic C4 position. However, recent advances have led to the development of specialized catalyst systems that can override this inherent preference and achieve high selectivity for the C2 position. This control is typically achieved through the use of bulky N-heterocyclic carbene (NHC) ligands, which are thought to modulate the steric and electronic environment around the palladium center during the oxidative addition step.[5]

Table 2: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines

Catalyst SystemBaseSolventTemperature (°C)TimeMajor ProductYield (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (Microwave)15 minC4-arylationGood to Excellent[6]
[Pd(IPr)(cinnamyl)Cl]K₂CO₃1,4-DioxaneRoom Temp24 hC4-arylationNot specified[6]
PdCl₂ (ligand-free)Na₂CO₃Toluene/H₂O100-120Not specifiedC4-arylationNot specified[7]
Pd(II)-IPent precatalystNot specifiedNot specifiedNot specifiedNot specifiedC2-thiolationHigh C2-selectivity[5]
Pd-PEPPSI-IPentNot specifiedNot specifiedNot specifiedNot specifiedC4-thiolationHigh C4-selectivity[5]

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[6]
  • Reaction Setup: In a microwave reactor tube, combine 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Guidelines for Buchwald-Hartwig Amination[8]
  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Reagent Preparation: All solids (aryl halide, amine, base, and catalyst) are weighed and added to a dry reaction flask equipped with a stir bar.

  • Solvent Addition: Anhydrous, degassed solvent is added via syringe.

  • Reaction Conditions: The reaction mixture is stirred at the desired temperature for the specified time.

  • Work-up: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated.

  • Purification: The crude product is purified by column chromatography.

Visualizing Reaction Mechanisms and Workflows

mechanistic_pathways cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_pd_coupling Palladium-Catalyzed Cross-Coupling 2,4-Dichloro-6-methylpyrimidine_snar 2,4-Dichloro-6- methylpyrimidine Meisenheimer_C4 Meisenheimer Intermediate (C4 Attack) 2,4-Dichloro-6-methylpyrimidine_snar->Meisenheimer_C4  Nu⁻ (favored) Meisenheimer_C2 Meisenheimer Intermediate (C2 Attack) 2,4-Dichloro-6-methylpyrimidine_snar->Meisenheimer_C2  Nu⁻ (disfavored) Product_C4_snar C4-Substituted Product Meisenheimer_C4->Product_C4_snar -Cl⁻ Product_C2_snar C2-Substituted Product Meisenheimer_C2->Product_C2_snar -Cl⁻ 2,4-Dichloro-6-methylpyrimidine_pd 2,4-Dichloro-6- methylpyrimidine Oxidative_Addition_C4 Oxidative Addition (C4-Cl) 2,4-Dichloro-6-methylpyrimidine_pd->Oxidative_Addition_C4  Pd(0)Ln (conventional) Oxidative_Addition_C2 Oxidative Addition (C2-Cl) 2,4-Dichloro-6-methylpyrimidine_pd->Oxidative_Addition_C2  Pd(0)Ln (ligand-controlled) Product_C4_pd C4-Coupled Product Oxidative_Addition_C4->Product_C4_pd Transmetalation, Reductive Elimination Product_C2_pd C2-Coupled Product Oxidative_Addition_C2->Product_C2_pd Transmetalation, Reductive Elimination Catalyst Pd(0)Ln

Caption: Mechanistic pathways for SNAr and Pd-catalyzed cross-coupling reactions.

experimental_workflow Start Reaction Planning Reagents Prepare Reactants & Reagents (Dichloropyrimidine, Nucleophile/Boronic Acid, Base, Solvent, Catalyst, Ligand) Start->Reagents Setup Assemble Dry Glassware under Inert Atmosphere Reagents->Setup Reaction Combine Reagents & Run Reaction (Stirring, Heating/Cooling) Setup->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purify Product (Column Chromatography, Recrystallization) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End Isolated Product Analysis->End

Caption: A generalized experimental workflow for synthetic reactions.

signaling_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor P1 P Receptor->P1 RAS RAS P1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription RSK p90 Ribosomal S6 Kinase (RSK) ERK->RSK Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor 2,4-Dianilinopyrimidine Derivative (e.g., as RSK inhibitor) Inhibitor->RSK Inhibits

Caption: A representative signaling pathway involving a pyrimidine-based kinase inhibitor.[8]

References

characterization of novel compounds synthesized from 2,4-dichloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds synthesized from the versatile starting material, 2,4-dichloro-6-methylpyrimidine. The document focuses on the characterization, biological activities, and therapeutic potential of these derivatives, offering a valuable resource for researchers in medicinal chemistry and drug discovery. The information is presented to facilitate an objective comparison with existing alternatives, supported by experimental data from recent studies.

Physicochemical Characterization of Novel Pyrimidine Derivatives

A fundamental aspect of drug development is the characterization of the physicochemical properties of new chemical entities. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of a compound. The following table summarizes key physicochemical data for a selection of novel pyrimidine derivatives.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogPReference
L-18 Not specifiedNot specifiedNot specifiedNot specified[1][2]
13f C24H22N6O410.47Not specifiedNot specified[3]
13h C27H28N6O452.55Not specifiedNot specified[3]
Compound 7 Not specifiedNot specifiedNot specifiedNot specified[4]
Compound 4 Not specifiedNot specifiedNot specifiedNot specified[4]

Comparative Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. The following tables provide a comparative summary of the in vitro cytotoxic activity of several novel compounds against various human cancer cell lines, with IC50 values presented for direct comparison with standard chemotherapeutic drugs.

Table 1: Anticancer Activity against Non-Small Cell Lung Cancer (NSCLC) Cell Lines

CompoundTarget Cell LineIC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
L-18 H1975 (EGFR T790M/L858R)0.65 ± 0.06AZD-9291 (Osimertinib)Not specified in source[1][2]
13f A549More potent than SunitinibSunitinibNot specified in source[3]
13h A549More potent than SunitinibSunitinibNot specified in source[3]

Table 2: Anticancer Activity against Various Cancer Cell Lines

CompoundTarget Cell LineIC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
Compound 7 MDA-MB-231 (Breast)Not specifiedMethotrexateNot specified[4]
Compound 4 MDA-MB-231 (Breast)Not specifiedMethotrexateNot specified[4]
Thienopyrimidine 14 MCF7 (Breast)22.12Doxorubicin30.40[5]
Thienopyrimidine 13 MCF7 (Breast)22.52Doxorubicin30.40[5]
Thienopyrimidine 9 MCF7 (Breast)27.83Doxorubicin30.40[5]
Thienopyrimidine 12 MCF7 (Breast)29.22Doxorubicin30.40[5]

Kinase Inhibitory Activity

A significant number of the synthesized pyrimidine derivatives have been investigated as kinase inhibitors, a major class of targeted cancer therapeutics.

Table 3: Kinase Inhibitory Activity

CompoundTarget Kinase% Inhibition / IC50Reference
L-18 EGFR T790M/L858R81.9% inhibition[1][2]
Compound 7 BRD4IC50 = 0.094 µM[4]
Compound 7 PLK1IC50 = 0.02 µM[4]
Compound 4 BRD4IC50 = 0.029 µM[4]
Compound 4 PLK1IC50 = 0.042 µM[4]

Antimicrobial Activity

Beyond their anticancer properties, some derivatives of this compound have been explored for their antimicrobial potential.

Table 4: Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)Standard DrugStandard Drug MIC (µg/mL)Reference
6-Chloro-2,4-diamino pyrimidine S. aureus, E. coli, B. cereus, etc.Low activityStreptomycin, VancomycinNot specified
Pyrimidine-2,4-dione derivative 3c K. pneumoniae8Ciprofloxacin16[6]
Pyrimidine-2,4-dione derivative 3c E. coli, P. aeruginosa, E. faecalisPotency similar to CiprofloxacinCiprofloxacinNot specified[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation L-18 L-18 (Inhibitor) L-18->EGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival

Caption: EGFR Signaling Pathway Inhibition by L-18.

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment 3. Treat cells with novel compounds Incubation1->Compound_Treatment Incubation2 4. Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 4h MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Measurement 8. Measure absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation 9. Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for MTT Cytotoxicity Assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of these novel compounds.

General Synthesis of Pyrimidine Derivatives

The synthesis of novel pyrimidine derivatives from this compound typically involves nucleophilic substitution reactions where the chlorine atoms at the C2 and C4 positions are displaced by various nucleophiles such as amines, thiols, or alkoxides. The reactions are often carried out in a suitable solvent like ethanol, DMF, or DMSO, and may require the presence of a base to facilitate the reaction. Purification of the final products is generally achieved by recrystallization or column chromatography. The structural confirmation of the synthesized compounds is performed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

EGFR Kinase Inhibition Assay

The inhibitory effect of the compounds on EGFR kinase activity can be assessed using various in vitro kinase assay kits, such as the ADP-Glo™ Kinase Assay.[10][11]

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the recombinant EGFR enzyme, a specific substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). During this time, the kinase transfers a phosphate group from ATP to the substrate, producing ADP.

  • ADP Detection: After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a luminometer. The intensity of the light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microorganisms is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6][12][13]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

References

A Comparative Guide to Catalysts for Dichloropyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of dichloropyrimidine scaffolds through transition metal-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry and drug development. The strategic introduction of diverse substituents onto the pyrimidine core allows for the rapid generation of compound libraries with a wide range of biological activities. The choice of catalyst is a critical parameter that dictates the efficiency, regioselectivity, and substrate scope of these transformations. This guide provides an objective, data-driven comparison of various catalytic systems for the cross-coupling of dichloropyrimidines, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Sonogashira reactions.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in dichloropyrimidine cross-coupling is influenced by a multitude of factors including the palladium precursor, the nature of the ancillary ligand, the base, the solvent, and the reaction temperature. The following tables summarize the performance of various catalytic systems for the cross-coupling of 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, highlighting key performance indicators to aid in catalyst selection.

Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction. For 2,4-dichloropyrimidine, the C4 position is generally more reactive towards oxidative addition by the palladium catalyst, leading to preferential mono-arylation at this site.

Catalyst SystemLigandBaseSolventTemp. (°C)TimeYield (%)Regioselectivity (C4:C2)Ref.
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10024 h71>95:5[1]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81>95:5[2][1]
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane10024 h65>95:5[1]
PdCl₂(dppf)dppfK₂CO₃DME802 hHighNot Specified[3]
Pd(OAc)₂SPhosK₃PO₄Toluene10016 hHighNot Specified[3]
Ligand-free (PdCl₂)NoneNa₂CO₃ / NBu₄BrNot SpecifiedNot SpecifiedNot SpecifiedNot Specified>99:1 (for dichloropyridine)[4]
Buchwald-Hartwig Amination of Dichloropyrimidines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Regioselectivity is a key challenge, with the C4 position of 2,4-dichloropyrimidine and the C6 position of 4,6-dichloropyrimidine generally being more reactive.[5][6]

DichloropyrimidineCatalyst SystemLigandBaseSolventTemp. (°C)TimeYield (%)RegioselectivityRef.
6-Aryl-2,4-dichloropyrimidinePd(OAc)₂dppbLiHMDSTHF-20Not SpecifiedHigh>30:1 (C4:C2)[5][6]
6-Aryl-2,4-dichloropyrimidinePdCl₂(dppf)dppfLiHMDSTHFNot SpecifiedNot SpecifiedHigh>30:1 (C4:C2)[5]
2,4-DichloropyrimidinePd(OAc)₂/dialkylbiarylphosphineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedC2 selective (with 5-TMS surrogate)[7]
4,6-DichloropyrimidineCatalyst-freeK₂CO₃DMF140Not SpecifiedUp to quantitativeMono-amination[8]
Negishi and Sonogashira Coupling of Dichloropyrimidines

While less extensively documented for dichloropyrimidines compared to Suzuki and Buchwald-Hartwig reactions, Negishi and Sonogashira couplings offer valuable alternative strategies for C-C bond formation.

Coupling ReactionDichloropyrimidineCatalyst SystemNotesRef.
Negishi2,4-Dichloropyridine (analogous)Pd/IPrEffective for C4-selective coupling with organozinc reagents.[4]
NegishiGeneral (hetero)aryl chloridesAcenaphthoimidazolylidene Pd complexesHigh activity at low catalyst loadings for a broad range of substrates.[9]
SonogashiraDihalopyridines (analogous)Pd(PPh₃)₂Cl₂ / CuIGeneral protocol applicable to dihalopyrimidines.[10]
Sonogashira2,8-diiodopurines (analogous)Pd(PPh₃)₄Catalyst-controlled regioselectivity.[11][12]

Experimental Protocols

Detailed experimental methodologies are crucial for the successful implementation and optimization of cross-coupling reactions.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[2][3]
  • Reaction Setup: In a microwave reactor vial, combine 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.5 mmol, 1.0 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).

  • Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidine[6][7]
  • Catalyst Preparation: In a glovebox, add Pd(OAc)₂ (1-2 mol%) and dppb (1,4-bis(diphenylphosphino)butane, 1-2 mol%) to an oven-dried flask.

  • Reaction Setup: Remove the flask from the glovebox and add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) followed by anhydrous THF.

  • Amine-Base Premixing: In a separate flask, add the secondary amine (1.1 equiv) and cool the solution to -20 °C. Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise.

  • Reaction Execution: Add the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: General Procedure for Negishi Cross-Coupling[14]
  • Reaction Setup: To a flask containing a palladium or nickel catalyst and a suitable ligand (e.g., PPh₃, dppe), add the organohalide (dichloropyrimidine).

  • Reagent Addition: Add the organozinc reagent to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at an appropriate temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Protocol 4: General Procedure for Sonogashira Coupling of a Dihalopyrimidine[11]
  • Reaction Setup: To a reaction vessel, add the dihalopyrimidine (1.0 equiv), the terminal alkyne (1.1 equiv for mono-alkynylation), a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), and a copper co-catalyst (e.g., CuI).

  • Solvent and Base: Add a suitable solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Purification: After completion, perform a standard work-up procedure including filtration to remove the catalyst, followed by extraction and purification of the product by column chromatography.

Visualizing Reaction Workflows and Pathways

To further clarify the experimental processes and underlying chemical principles, the following diagrams illustrate a generalized workflow for cross-coupling reactions and a simplified catalytic cycle for the Suzuki-Miyaura reaction.

G cluster_workflow Generalized Experimental Workflow A Reaction Setup (Dichloropyrimidine, Coupling Partner, Base) B Solvent and Catalyst Addition A->B C Inert Atmosphere Purge B->C D Reaction (Heating/Microwave) C->D E Reaction Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Characterization F->G G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition (R-X) Pd0->OxiAdd PdII R-Pd(II)L_n-X OxiAdd->PdII Trans Transmetalation (R'-B(OR)₂) PdII->Trans DiarylPd R-Pd(II)L_n-R' Trans->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product R-R' RedElim->Product

References

Assessing the Purity of Synthesized 2,4-dichloro-6-methylpyrimidine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like 2,4-dichloro-6-methylpyrimidine is a critical step in the path to novel therapeutics. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the primary analytical techniques used to assess the purity of this compound, supported by experimental data and detailed methodologies.

The most common methods for purity determination of organic compounds such as this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited for different aspects of purity assessment.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on several factors, including the nature of the expected impurities, the required sensitivity, and the need for structural elucidation of unknown impurities. The following table summarizes the key performance characteristics of HPLC, GC-MS, and quantitative NMR (qNMR) for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.[1][2]
Typical Purity Assay Area percent of the main peak relative to all detected peaks.Area percent of the main peak; can identify and quantify specific volatile impurities.Molar concentration ratio of the analyte to an internal standard of known purity.
Sensitivity High (ng to pg level).Very High (pg to fg level).Moderate (µg to mg level).
Impurity Detection Excellent for non-volatile and thermally labile impurities.Excellent for volatile and semi-volatile impurities.Detects all proton-containing impurities; may not resolve signals from structurally similar impurities.
Quantification Relative quantification based on peak area; requires reference standards for absolute quantification.Can provide semi-quantitative results without standards; more accurate with standards.Absolute quantification against a certified internal standard without needing impurity standards.
Structure Elucidation Limited; requires hyphenation with MS (LC-MS).Provides mass spectra for identification of unknown volatile impurities.[3]Provides detailed structural information for both the main compound and impurities.
Sample Throughput High.Moderate to High.Moderate.
Reported Purity (Example) A synthesis of this compound reported a purity of 99.4% as determined by HPLC.[4]Commercially available this compound is often assayed by GC.-

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative experimental protocols for HPLC, GC-MS, and qNMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is based on a reverse-phase approach, which is generally suitable for pyrimidine derivatives.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35 °C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve an accurately weighed amount of synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities that may originate from starting materials or side reactions.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature : 250 °C.

  • Oven Temperature Program : Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer : Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation : Prepare a 1 mg/mL solution of the compound in a suitable solvent like dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute purity assessment against a certified internal standard.

  • Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard : A certified reference material with a known purity and a simple, well-resolved NMR spectrum (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent : A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Chloroform-d, DMSO-d6).

  • Sample Preparation :

    • Accurately weigh a specific amount of the synthesized this compound into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add the appropriate volume of deuterated solvent to dissolve both components completely.

  • Acquisition Parameters :

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Calculation :

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing Workflows and Comparisons

To further clarify the experimental process and the relationships between these techniques, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_results Results & Interpretation Synthesized_Product Synthesized 2,4-dichloro-6- methylpyrimidine HPLC HPLC Analysis Synthesized_Product->HPLC GCMS GC-MS Analysis Synthesized_Product->GCMS qNMR qNMR Analysis Synthesized_Product->qNMR Purity_Report Purity Report (%, Impurity Profile) HPLC->Purity_Report GCMS->Purity_Report Structure_Confirmation Structure Confirmation & Impurity ID GCMS->Structure_Confirmation qNMR->Purity_Report qNMR->Structure_Confirmation

Purity Assessment Workflow

Technique_Comparison cluster_chromatography Chromatographic Techniques cluster_spectroscopy Spectroscopic Technique HPLC HPLC GCMS GC-MS qNMR qNMR Purity_Assessment Purity Assessment of This compound Purity_Assessment->HPLC Relative Purity (Non-volatile Impurities) Purity_Assessment->GCMS Impurity ID (Volatile Impurities) Purity_Assessment->qNMR Absolute Purity (Structural Info)

Comparison of Analytical Techniques

Conclusion

A comprehensive assessment of the purity of synthesized this compound is best achieved by employing a combination of orthogonal analytical techniques. HPLC is a robust and high-throughput method for routine purity checks and quantifying non-volatile impurities. GC-MS is invaluable for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis. Finally, qNMR offers a powerful, non-destructive method for absolute purity determination and structural confirmation without the need for specific impurity reference standards. By leveraging the strengths of each of these methods, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,4-Dichloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of 2,4-Dichloro-6-methylpyrimidine, a halogenated heterocyclic compound. Adherence to these protocols is critical for regulatory compliance and responsible chemical handling.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.

Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Tight-sealing safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, compatible with chlorinated compounds.

  • Body Protection: A laboratory coat or other protective clothing to prevent skin exposure.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be discarded in regular trash or poured down the drain.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials such as gloves, wipes, and weighing paper, as hazardous waste.

    • This compound is a halogenated organic waste and must be segregated from non-halogenated waste streams to ensure proper disposal by specialized waste management services.

  • Containerization:

    • Use a designated, chemically compatible, and properly sealed hazardous waste container. High-density polyethylene (HDPE) or polypropylene containers are generally suitable and are often preferred over glass to minimize the risk of breakage.

    • Ensure the container is in good condition, free of leaks, and has a secure, screw-top cap.

    • Do not mix this compound with incompatible materials, such as strong oxidizing agents or strong acids, in the same waste container.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Abbreviations or chemical formulas are not acceptable.

    • Indicate the approximate quantity or concentration of the waste.

    • Include the date of waste generation and the name and contact information of the principal investigator or laboratory supervisor.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be at or near the point of waste generation and under the control of laboratory personnel.

    • Utilize secondary containment, such as a larger, chemically resistant bin, to capture any potential leaks.

  • Disposal Request and Pickup:

    • Once the waste container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or their designated hazardous waste contractor.

Quantitative Data for Hazardous Waste Classification

ContaminantCAS NumberRegulatory Level (mg/L)
Pyridine110-86-15.0
Chlorobenzene108-90-7100.0
1,4-Dichlorobenzene106-46-77.5
Hexachlorobenzene118-74-10.13
Pentachlorophenol87-86-5100.0

Experimental Protocols

A critical experimental protocol in the disposal process is the proper cleaning of empty containers to render them non-hazardous.

Triple-Rinse Procedure for Empty Containers:

This procedure ensures that empty containers that once held this compound are thoroughly decontaminated before disposal as regular waste. The rinsate from this procedure must be collected and disposed of as hazardous waste.

Materials:

  • Empty this compound container.

  • A suitable solvent capable of dissolving the chemical (e.g., acetone, methanol, or ethanol).

  • A designated hazardous waste container for the rinsate.

  • Appropriate PPE.

Procedure:

  • Ensure all personal protective equipment is worn.

  • Empty the container of all free-flowing this compound.

  • Add a volume of the chosen solvent to the container that is approximately 10% of the container's total volume.

  • Securely cap the container and shake vigorously for at least 30 seconds to rinse all interior surfaces.

  • Pour the solvent rinsate into the designated hazardous waste container.

  • Repeat the rinsing process (steps 3-5) two more times for a total of three rinses.

  • After the final rinse, allow the container to air dry completely in a well-ventilated area, such as a fume hood.

  • Deface or remove the original label from the empty, triple-rinsed container.

  • The clean, triple-rinsed container can now be disposed of as non-hazardous solid waste, in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Decision workflow for the proper disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.